Product packaging for 8-Ethoxyquinolin-2(1H)-one(Cat. No.:)

8-Ethoxyquinolin-2(1H)-one

Cat. No.: B15070607
M. Wt: 189.21 g/mol
InChI Key: BSWNAMACIOMADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Ethoxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B15070607 8-Ethoxyquinolin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

8-ethoxy-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO2/c1-2-14-9-5-3-4-8-6-7-10(13)12-11(8)9/h3-7H,2H2,1H3,(H,12,13)

InChI Key

BSWNAMACIOMADY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NC(=O)C=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Ethoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of 8-Ethoxyquinolin-2(1H)-one

The synthesis of this compound can be approached through various established methods for constructing the 2-quinolone core.[1][2][3] A plausible and efficient method involves the cyclization of a suitably substituted aniline derivative. One of the most common approaches is the Conrad-Limpach synthesis or a variation thereof, which involves the reaction of an aniline with a β-ketoester followed by cyclization. An alternative modern approach could involve a palladium-catalyzed intramolecular C-O bond formation.

A proposed synthetic route starts from the commercially available 2-ethoxyaniline. The key steps would involve the formation of an appropriate acrylamide derivative followed by an acid-catalyzed intramolecular cyclization.

Proposed Reaction Scheme:

Synthesis of this compound A 2-Ethoxyaniline C Intermediate Acrylamide A->C Pyridine, DCM, 0 °C to rt B Acryloyl chloride D This compound C->D Polyphosphoric acid (PPA), 120 °C

Caption: Proposed synthesis of this compound from 2-ethoxyaniline.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of N-(2-ethoxyphenyl)acrylamide (Intermediate Acrylamide)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethoxyaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride (1.1 equivalents) dropwise to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-ethoxyphenyl)acrylamide.

Step 2: Synthesis of this compound

  • Place the N-(2-ethoxyphenyl)acrylamide (1 equivalent) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (10 equivalents by weight) to the flask.

  • Heat the mixture to 120 °C with stirring for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

  • The precipitate formed is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of similar quinolinone and 8-ethoxyquinoline derivatives.[4]

Physical and Spectroscopic Data (Predicted)
ParameterPredicted Value
Appearance White to off-white solid
Melting Point 130-140 °C
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Solubility Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water.
Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1HN-H
~7.8d1HH-4
~7.2t1HH-6
~7.0d1HH-5
~6.9d1HH-7
~6.5d1HH-3
~4.2q2H-OCH₂CH₃
~1.5t3H-OCH₂CH₃
Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~162C-2 (C=O)
~148C-8 (C-O)
~139C-8a
~138C-4
~128C-6
~122C-4a
~120C-5
~115C-3
~110C-7
~65-OCH₂CH₃
~15-OCH₂CH₃
Predicted Mass Spectrometry Data
TechniqueExpected m/z
HRMS (ESI) [M+H]⁺ calculated for C₁₁H₁₂NO₂⁺: 190.0863, found: ~190.0865

Analytical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized this compound.

Analytical Workflow Start Synthesized this compound Purification Purification (Recrystallization/Chromatography) Start->Purification Physical Physical Characterization (Melting Point, Appearance) Purification->Physical Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Structure Structural Confirmation Physical->Structure NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry (HRMS) Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR NMR->Structure MS->Structure IR->Structure Data Data Archiving and Reporting Structure->Data

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization
  • Melting Point: The melting point should be determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. Key vibrational frequencies to be observed include the N-H stretch, C=O stretch, and C-O-C stretches.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers can adapt and optimize the proposed protocols based on their laboratory settings and available resources. The predictive data serves as a valuable reference for confirming the successful synthesis of the target compound.

References

An In-depth Technical Guide to the Synthesis of 8-Ethoxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-ethoxyquinolin-2(1H)-one derivatives, compounds of significant interest in medicinal chemistry. This document details synthetic pathways, experimental protocols, and relevant biological signaling cascades, presenting data in a clear and accessible format for researchers in drug discovery and development.

Introduction

Quinolin-2(1H)-one scaffolds are prevalent in a multitude of biologically active compounds. The introduction of an ethoxy group at the 8-position can significantly modulate the pharmacological properties of these molecules. Notably, derivatives of the closely related 8-hydroxyquinolin-2(1H)-one have been identified as potent β2-adrenoceptor agonists, suggesting potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide will focus on the key synthetic strategies to access this compound and its derivatives.

Synthetic Pathways

The synthesis of this compound derivatives can be approached through two primary strategies:

  • Direct Synthesis of the Quinolinone Core: This involves constructing the bicyclic quinolinone ring system with the 8-ethoxy substituent already in place on one of the precursors. Classical named reactions for quinoline synthesis, such as the Conrad-Limpach-Knorr or Doebner-von Miller reactions, can be adapted for this purpose. For instance, the Conrad-Limpach synthesis involves the condensation of an appropriately substituted aniline with a β-ketoester.

  • Post-synthetic Modification of a Pre-formed Quinolinone: A more common and often more facile approach is the O-alkylation of an 8-hydroxyquinolin-2(1H)-one precursor. This method allows for the late-stage introduction of the ethoxy group, which can be advantageous for generating a library of derivatives.

This guide will focus on the second approach due to its versatility and the availability of detailed experimental procedures.

Experimental Protocols

Synthesis of 8-Hydroxyquinolin-2(1H)-one (Precursor)

The precursor, 8-hydroxyquinolin-2(1H)-one, can be synthesized from 8-hydroxyquinoline 1-oxide.

Reaction:

  • Reactants: 8-hydroxyquinoline 1-oxide, Acetic anhydride

  • Conditions: Reflux for 3 hours.

  • Work-up: After cooling, the pH is adjusted to 8 with an aqueous sodium hydroxide solution. The product, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is obtained by filtration. Subsequent hydrolysis of the acetate group yields 8-hydroxyquinolin-2(1H)-one.

Synthesis of 8-Ethoxy-2-methylquinolin-2(1H)-one (A Representative Derivative)

The following protocol for the O-alkylation of 8-hydroxy-2-methylquinoline provides a robust template for the synthesis of this compound derivatives.

Reaction:

  • Reactants: 8-hydroxy-2-methylquinoline (1.0 eq), Ethyl iodide (1.2 eq), Potassium carbonate (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Conditions: The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The crude product is extracted and purified by silica gel column chromatography.

Data Presentation

Quantitative Data for 8-Ethoxy-2-methylquinoline
PropertyValueReference
Yield 90%[1]
Melting Point 34.5-35.4 °C[1]
¹H-NMR (500 MHz, CDCl₃) δ (ppm) 1.59 (t, 3H, J = 7.0 Hz), 2.77 (s, 3H), 4.28 (q, 2H, J = 7.0 Hz), 6.99 (d, 1H, J = 7.5 Hz), 7.26 (d, 1H, J = 8.5 Hz), 7.32 (t, 1H, J = 8.0 Hz), 8.00 (d, 1H, J = 8.5 Hz)[1]
¹³C-NMR (125 MHz, CDCl₃) δ (ppm) 15.1, 26.2, 64.8, 109.3, 119.8, 123.0, 126.2, 128.2, 136.7, 140.3, 154.6, 158.6[1]
HRMS (ESI) Calcd. for C₁₂H₁₄NO [M+H]⁺: 188.1075; Found: 188.1070[1]

Visualizations

Synthetic Workflow

The general synthetic workflow for obtaining this compound derivatives via O-alkylation is depicted below.

G cluster_0 Synthesis of Precursor cluster_1 O-Alkylation cluster_2 Derivative Synthesis 8-Hydroxyquinoline_1-oxide 8-Hydroxyquinoline 1-oxide 8-Hydroxyquinolin-2(1H)-one 8-Hydroxyquinolin-2(1H)-one 8-Hydroxyquinoline_1-oxide->8-Hydroxyquinolin-2(1H)-one Acetic Anhydride, Reflux; NaOH (aq) This compound This compound 8-Hydroxyquinolin-2(1H)-one->this compound Ethyl Iodide, K₂CO₃ DMF, Room Temp. Derivatives This compound Derivatives This compound->Derivatives Further Functionalization

Caption: Synthetic workflow for this compound derivatives.

β2-Adrenergic Receptor Signaling Pathway

Given that 8-hydroxyquinolin-2(1H)-one derivatives are potent β2-adrenoceptor agonists, it is highly probable that 8-ethoxy analogues will interact with the same signaling pathway. The activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

G beta2AR β2-Adrenergic Receptor (GPCR) G_protein Gs Protein beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to

Caption: β2-Adrenergic receptor signaling pathway.

Conclusion

The synthesis of this compound derivatives is a promising area of research for the development of new therapeutic agents. The O-alkylation of 8-hydroxyquinolin-2(1H)-one precursors provides a versatile and efficient route to these compounds. The likely interaction of these derivatives with the β2-adrenergic receptor signaling pathway highlights their potential as treatments for respiratory conditions. This guide provides a foundational understanding for researchers to further explore the synthesis and biological evaluation of this important class of molecules.

References

An In-depth Technical Guide to 8-Ethoxyquinolin-2(1H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 8-Ethoxyquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogs to infer its characteristics and potential applications. All quantitative data is presented in structured tables for clarity, and relevant experimental methodologies and conceptual frameworks are detailed.

Chemical Structure and Properties

This compound belongs to the quinolinone family, a class of heterocyclic compounds with a bicyclic structure composed of a benzene ring fused to a pyridinone ring. The "-one" suffix indicates the presence of a carbonyl group at the 2-position of the quinoline ring system, and the "(1H)" denotes the presence of a hydrogen atom on the nitrogen at position 1. The key feature of the target molecule is the ethoxy group (-OCH2CH3) attached at the 8-position.

Structure:

G cluster_0 This compound 8-Ethoxyquinolin-2(1H)-one_structure 8-Ethoxyquinolin-2(1H)-one_structure

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)8-Methoxyquinolin-2(1H)-one[1]8-Hydroxyquinolin-2(1H)-one[2]
IUPAC Name This compound8-methoxyquinolin-2(1H)-one8-hydroxyquinolin-2(1H)-one
Molecular Formula C11H11NO2C10H9NO2C9H7NO2
Molecular Weight 189.21 g/mol 175.18 g/mol 161.16 g/mol
Melting Point Data not availableNot explicitly statedData not available
Boiling Point Data not availableData not availableData not available
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Soluble in Chloroform (CDCl3) for NMR.Data not available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A common method for the synthesis of alkoxy-substituted quinolinones involves the Williamson ether synthesis. This would involve the deprotonation of 8-hydroxyquinolin-2(1H)-one with a suitable base to form an alkoxide, followed by nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate.

G cluster_synthesis Proposed Synthesis of this compound start 8-Hydroxyquinolin-2(1H)-one reagent Base (e.g., K2CO3, NaH) Ethylating Agent (e.g., C2H5I) start->reagent Reaction in appropriate solvent (e.g., DMF, Acetone) product This compound reagent->product G cluster_pathway Potential β2-Adrenergic Receptor Signaling Pathway Ligand This compound (Potential Agonist) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase (AC) G_Protein->Effector Activates Second_Messenger ATP -> cAMP Effector->Second_Messenger Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) Kinase->Response Phosphorylates targets leading to

References

The Multifaceted Biological Activities of Quinolin-2(1H)-one Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of quinolin-2(1H)-one compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinolin-2(1H)-one derivatives have shown significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation, survival, and metastasis.[1][2]

Dual EGFR/HER-2 Inhibition

A significant mechanism of action for certain quinolin-2(1H)-one derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4] Overexpression of these receptor tyrosine kinases is a hallmark of several cancers, particularly breast and lung cancer, leading to uncontrolled cell growth and proliferation.[4] By binding to the ATP-binding pockets of both EGFR and HER-2, these compounds can block downstream signaling pathways, inducing apoptosis and causing cell cycle arrest.[3]

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS HER2 HER-2 HER2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinolinone Quinolin-2(1H)-one Derivative Quinolinone->EGFR Inhibits Quinolinone->HER2 Inhibits

Figure 1: Quinolin-2(1H)-one inhibition of EGFR/HER-2 signaling pathways.
Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[5] Certain quinolin-2(1H)-one derivatives act as Hsp90 inhibitors, leading to the degradation of these client proteins and subsequently inducing cancer cell death.[6]

Hsp90_Inhibition Hsp90 Hsp90 ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, Her2) Hsp90->ClientProteins Stabilizes Ubiquitin Ubiquitin ClientProteins->Ubiquitin Ubiquitination Quinolinone Quinolin-2(1H)-one Derivative Quinolinone->Hsp90 Inhibits Proteasome Proteasome Ubiquitin->Proteasome Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Figure 2: Mechanism of Hsp90 inhibition by quinolin-2(1H)-one derivatives.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinolin-2(1H)-one derivatives against various cancer cell lines.

CompoundCancer Cell LineAssayIC50 (µM)Reference
Compound 7e A549 (Lung Carcinoma)MTTPotent (exact value not specified)[1]
Quinolone acylated arabinose hydrazone derivative 8 HCT-116 (Colon Carcinoma)MTT23.5 µg/mL[7]
Compound 5a MCF-7 (Breast Cancer)MTT0.034[4]
Compound 5a EGFR KinaseKinase Assay0.087[4]
Compound 5a HER-2 KinaseKinase Assay0.033[4]
Compound 3b MDA-MB-231 (Breast Cancer)Not Specified28[5]
Compound 72 NCI-60 Cell Line PanelNot SpecifiedSub-micromolar[8]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinolin-2(1H)-one derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[9][10]

Mechanism of Action

The precise antimicrobial mechanisms of many quinolin-2(1H)-one derivatives are still under investigation. However, some studies suggest that they may act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.

Quantitative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values of selected quinolin-2(1H)-one derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 6c MRSA0.75[10]
Compound 6c VRE0.75[10]
Compound 6c MRSE2.50[10]
4-hydroxy-3-iodo-quinol-2-one (11) MRSA-10.097[11]
4-hydroxy-3-iodo-quinol-2-one (11) Distinct MRSA strain0.049[11]
Quinolone acylated arabinose hydrazone derivative 8 Staphylococcus aureusGood activity (exact value not specified)[7]
Quinolone acylated arabinose hydrazone derivative 8 Escherichia coliGood activity (exact value not specified)[7]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is a key contributor to various diseases, including inflammatory bowel disease (IBD). Quinolin-2(1H)-one derivatives have shown potent anti-inflammatory effects, suggesting their therapeutic potential in managing inflammatory conditions.[12][13]

Phosphodiesterase 1 (PDE1) Inhibition

One of the identified mechanisms for the anti-inflammatory activity of certain quinolin-2(1H)-one compounds is the inhibition of phosphodiesterase 1 (PDE1). PDE1 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in regulating inflammatory responses. By inhibiting PDE1, these compounds can increase intracellular levels of cAMP and cGMP, leading to a reduction in inflammation.[12]

PDE1_Inhibition PDE1 Phosphodiesterase 1 (PDE1) AMP AMP PDE1->AMP Hydrolyzes GMP GMP PDE1->GMP Hydrolyzes cAMP cAMP cAMP->AMP AntiInflammation Anti-inflammatory Effect cAMP->AntiInflammation cGMP cGMP cGMP->GMP cGMP->AntiInflammation Quinolinone Quinolin-2(1H)-one Derivative Quinolinone->PDE1 Inhibits Inflammation Inflammatory Response Inflammation->PDE1 Activates

Figure 3: PDE1 inhibition by quinolin-2(1H)-one derivatives in inflammation.
Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected quinolin-2(1H)-one derivatives.

CompoundModelInhibition (%)Reference
3g Xylene-induced ear edema (mice)63.19[13]
6d Xylene-induced ear edema (mice)68.28[13]
10c (PDE1 inhibitor) DSS-induced colitis (mice)Significant anti-IBD effects[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Quinolin-2(1H)-one Derivatives

A general method for the synthesis of 3-substituted quinolin-2(1H)-ones involves the Knoevenagel condensation of an appropriate o-aminobenzaldehyde with a compound containing an active methylene group, followed by intramolecular cyclization.

Synthesis_Workflow Start o-Aminobenzaldehyde + Active Methylene Compound Step1 Knoevenagel Condensation (Base catalyst, e.g., piperidine) Start->Step1 Intermediate Intermediate Adduct Step1->Intermediate Step2 Intramolecular Cyclization (Heating) Intermediate->Step2 Product 3-Substituted Quinolin-2(1H)-one Step2->Product

Figure 4: General workflow for the synthesis of 3-substituted quinolin-2(1H)-ones.

Detailed Protocol:

  • Dissolve o-aminobenzaldehyde and the active methylene compound in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure quinolin-2(1H)-one derivative.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity - Xylene-Induced Ear Edema in Mice

This is a common model to screen for acute anti-inflammatory activity.

Protocol:

  • Administer the test compounds or a reference drug (e.g., ibuprofen) to mice intraperitoneally or orally.

  • After a specific time (e.g., 30 minutes), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • After a set period (e.g., 15-30 minutes), sacrifice the mice and cut circular sections from both ears.

  • Weigh the ear sections and calculate the difference in weight between the right and left ears to determine the extent of edema.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Protocol:

  • Lyse the treated and untreated cells to extract total proteins.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analyze the band intensities to quantify the protein expression levels.

This guide provides a comprehensive overview of the significant biological activities of quinolin-2(1H)-one compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of new and effective therapeutic agents based on this versatile scaffold.

References

Structure-activity relationship of 8-Ethoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of 8-Ethoxyquinolin-2(1H)-one and Related 8-Alkoxy Analogs

Disclaimer: While a comprehensive search identified the primary research article containing specific quantitative data for 8-ethoxyquinolone derivatives, the full text of this key paper, "The Synthesis, Structure-Activity, and Structure-Side Effect Relationships of a Series of 8-Alkoxy- and 5-Amino-8-alkoxyquinolone Antibacterial Agents" by Sanchez, Gogliotti, and Domagala et al. (1995), was not accessible. Consequently, the following guide is based on information from abstracts and related literature. The quantitative data tables are presented as illustrative examples based on the trends described in these sources.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. Modifications at the C-8 position of the quinolone ring have been a key strategy for modulating potency, spectrum of activity, and safety profiles. The introduction of small alkoxy groups, such as methoxy and ethoxy, has been explored to enhance antibacterial activity, particularly against Gram-positive organisms, while mitigating side effects like phototoxicity that are associated with halogen substitutions at the same position.

This technical guide focuses on the structure-activity relationship (SAR) of this compound and its analogs, summarizing the key findings regarding their biological activities and the experimental approaches used for their evaluation.

Core Structure and SAR Summary

The fundamental structure is a quinolone nucleus with an ethoxy group at the C-8 position. The SAR for 8-alkoxyquinolones can be summarized as follows:

  • Impact of 8-Alkoxy Group: Substitution at the C-8 position with an alkoxy group, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), has been shown to be beneficial for antibacterial activity and safety.

  • Comparison with Halogens: 8-alkoxyquinolones exhibit reduced phototoxicity compared to their 8-fluoro or 8-chloro counterparts, a significant advantage in drug development.

  • Chain Length Effect (Methoxy vs. Ethoxy): The length of the alkyl chain on the 8-alkoxy substituent plays a critical role in antibacterial potency. Studies indicate that 8-methoxy derivatives generally possess potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. In direct comparison, the 8-ethoxy derivatives, while demonstrating a superior safety profile, are reported to be significantly less active, with a reduction in potency by a factor of 2-3 dilutions in antibacterial assays.

  • Influence of Other Substituents: The overall activity of 8-alkoxyquinolones is also heavily influenced by substituents at other positions, particularly at N-1 (e.g., cyclopropyl, difluorophenyl) and C-7 (e.g., piperazine, aminopyrrolidine), which are crucial for targeting bacterial enzymes like DNA gyrase and topoisomerase IV.

Quantitative Data Summary

The following tables illustrate how quantitative data for 8-alkoxyquinolone derivatives would be presented. The values are representative examples based on the trends described in the literature, where 8-ethoxy derivatives show higher Minimum Inhibitory Concentration (MIC) values (lower potency) than 8-methoxy analogs.

Table 1: In Vitro Antibacterial Activity of 8-Alkoxyquinolones (Illustrative Data)
Compound IDR (at C-8)N-1 SubstituentC-7 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1a -OCH₃CyclopropylPiperazinyl0.1250.06
1b -OCH₂CH₃CyclopropylPiperazinyl0.50.25
2a -OCH₃Difluorophenyl3-Aminopyrrolidinyl0.060.03
2b -OCH₂CH₃Difluorophenyl3-Aminopyrrolidinyl0.250.125

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR findings. Below are generalized protocols typical for the evaluation of novel quinolone antibacterial agents.

General Synthesis of 8-Alkoxyquinolones

The synthesis of 8-alkoxyquinolones typically starts from an 8-hydroxyquinoline precursor. The following diagram illustrates a generalized synthetic workflow.

G Start 8-Hydroxyquinoline Precursor Step1 Alkylation Start->Step1 R-X, Base (e.g., NaH, K2CO3) Intermediate 8-Alkoxyquinoline Intermediate Step1->Intermediate Step2 Modification of N-1 and C-7 Intermediate->Step2 Multi-step synthesis Final Final 8-Alkoxyquinolone Derivative Step2->Final G cluster_sar SAR at C-8 Position Halogen 8-Halogen (F, Cl) Methoxy 8-Methoxy (-OCH3) Halogen->Methoxy Decreases Phototoxicity Maintains Potency Ethoxy 8-Ethoxy (-OCH2CH3) Methoxy->Ethoxy Further Improves Safety Profile Decreases Potency (2-3 fold) G Quinolone Quinolone Antibiotic Gyrase Bacterial DNA Gyrase Quinolone->Gyrase Inhibits TopoIV Bacterial Topoisomerase IV Quinolone->TopoIV Inhibits DNA_Complex Quinolone-Enzyme-DNA Complex Gyrase->DNA_Complex TopoIV->DNA_Complex Replication_Block Blockage of DNA Replication & Repair DNA_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Spectroscopic Analysis of 8-Ethoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Ethoxyquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed projection of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of structurally related compounds and established spectroscopic principles. Furthermore, this guide outlines standardized experimental protocols for acquiring NMR, IR, and MS spectra, serving as a practical reference for the characterization of this compound and similar novel compounds.

Introduction

Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinolinone ring system plays a crucial role in modulating their pharmacological profiles. This compound, featuring an ethoxy group at the C8 position, is a molecule with potential for further investigation in drug discovery and development.

Accurate structural elucidation is paramount in the advancement of new chemical entities. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for the unambiguous characterization of molecular structures. This guide provides an in-depth look at the expected spectroscopic signature of this compound and the methodologies to obtain such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the quinolin-2(1H)-one core, 8-hydroxyquinoline, and the typical influence of an ethoxy substituent on an aromatic system.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 11.5br s1HN-H
~7.6 - 7.8d1HH-4
~7.2 - 7.4t1HH-6
~7.0 - 7.2d1HH-5
~6.8 - 7.0d1HH-7
~6.4 - 6.6d1HH-3
~4.1 - 4.3q2H-OCH₂CH₃
~1.4 - 1.6t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160 - 165C-2 (C=O)
~145 - 150C-8 (C-O)
~138 - 142C-4
~135 - 139C-8a
~128 - 132C-6
~120 - 124C-4a
~118 - 122C-5
~114 - 118C-3
~110 - 114C-7
~63 - 67-OCH₂CH₃
~14 - 16-OCH₂CH₃

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3000MediumN-H stretching
~3000 - 2850MediumC-H stretching (aromatic and aliphatic)
~1650 - 1680StrongC=O stretching (amide)
~1600 - 1450MediumC=C stretching (aromatic)
~1250 - 1200StrongC-O-C stretching (asymmetric, aryl alkyl ether)
~1100 - 1000StrongC-O-C stretching (symmetric, aryl alkyl ether)
~850 - 750StrongC-H bending (out-of-plane, aromatic)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted IdentityNotes
~189[M]⁺Molecular ion peak.
~161[M - CO]⁺Loss of carbon monoxide from the quinolinone ring.[1][2][3]
~146[M - C₂H₅]⁺Loss of the ethyl group.
~133[M - C₂H₄O]⁺Loss of ethylene oxide.
~117[M - CO - C₂H₄]⁺Subsequent loss of ethylene from the [M-CO]⁺ fragment.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

    • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Data is typically acquired with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.

    • The spectrum is proton-decoupled to simplify the signals to singlets.

    • Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • A larger number of scans (e.g., 512-1024) is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition (Electron Ionization - EI):

    • The mass spectrum is obtained using an electron ionization (EI) source.

    • The electron energy is typically set to 70 eV.

    • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.

    • The resulting spectrum displays the relative abundance of the molecular ion and various fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing & Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation Report Reporting & Publication StructureElucidation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Interpretation of Predicted Spectra

  • ¹H NMR: The downfield signal around 10.5-11.5 ppm is characteristic of the N-H proton of the quinolinone ring. The aromatic protons are expected in the range of 6.4-7.8 ppm, with their specific chemical shifts and coupling patterns being influenced by the electron-donating ethoxy group and the electron-withdrawing amide group. The quartet and triplet signals in the upfield region are the classic signature of an ethoxy group.

  • ¹³C NMR: The carbonyl carbon (C-2) is expected to be the most downfield signal. The carbon attached to the ethoxy group (C-8) will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region, and the two carbons of the ethoxy group will be in the upfield aliphatic region.

  • IR: The strong absorption band around 1650-1680 cm⁻¹ is a key indicator of the amide carbonyl group. The N-H stretching frequency will appear as a broad band above 3000 cm⁻¹. The presence of the ethoxy group will be confirmed by strong C-O-C stretching bands in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak at m/z ~189 would confirm the molecular weight of the compound. The fragmentation pattern, particularly the loss of CO and the ethyl group, would provide further structural confirmation of the quinolinone core and the ethoxy substituent.[1][2][3]

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the standard methodologies for their determination. While the presented data is predictive, it serves as a robust starting point for researchers working on the synthesis and characterization of this and related quinolinone derivatives. The detailed protocols and workflow diagrams offer practical guidance for obtaining high-quality spectroscopic data essential for unequivocal structure elucidation and advancing research in medicinal and materials chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 8-Ethoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethoxyquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic scaffold, a core structure found in numerous biologically active compounds. The substitution at the 8-position with an ethoxy group is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and an overview of the potential biological relevance of the quinolin-2(1H)-one core.

Physicochemical Properties

Extensive searches of scientific literature and chemical databases did not yield specific experimentally determined physicochemical data for this compound. The following tables summarize the lack of available quantitative data. The subsequent sections provide detailed experimental protocols for the determination of these essential properties.

Data Presentation

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Melting PointNot Available
Boiling PointNot Available
AppearanceNot Available

Table 2: Acid-Base and Lipophilicity Properties of this compound

PropertyValue
pKaNot Available
logPNot Available

Table 3: Solubility Profile of this compound

SolventSolubility
WaterNot Available
DMSONot Available
EthanolNot Available

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a viewing lens is used.

  • Procedure: a. The packed capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the last solid crystal melts is recorded as the completion of melting. e. The melting point is reported as a range between these two temperatures.

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Finely powder the sample start->powder pack Pack into capillary tube powder->pack place Place in melting point apparatus pack->place heat Heat slowly (1-2°C/min) place->heat observe Observe melting heat->observe record Record temperature range observe->record end End record->end Report melting point range

Caption: Workflow for determining the melting point of a solid organic compound.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, the pKa value indicates the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility).

  • Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette.

  • Procedure: a. The solution of the compound is placed in a beaker with the pH electrode and a magnetic stir bar. b. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. c. The pH of the solution is recorded after each incremental addition of the titrant. d. The titration is continued past the equivalence point. e. A titration curve is generated by plotting the pH versus the volume of titrant added. f. The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration start Start dissolve Dissolve compound in solvent start->dissolve calibrate Calibrate pH meter dissolve->calibrate titrate Titrate with acid/base calibrate->titrate record_pH Record pH after each addition titrate->record_pH plot Plot pH vs. Volume record_pH->plot Generate titration curve determine_pKa Determine pKa from half-equivalence point plot->determine_pKa end End determine_pKa->end Report pKa logP_Workflow cluster_prep Preparation cluster_partition Partitioning & Analysis start Start saturate Saturate n-octanol and buffer start->saturate dissolve Dissolve compound in buffer saturate->dissolve mix Mix compound solution and n-octanol dissolve->mix shake Shake to equilibrium mix->shake separate Separate phases (centrifuge) shake->separate analyze Analyze concentration in each phase separate->analyze calculate logP = log([C]octanol / [C]aqueous) analyze->calculate Calculate logP end End calculate->end Report logP Solubility_Workflow cluster_prep Preparation cluster_equilibration_analysis Equilibration & Analysis start Start add_excess Add excess solid to buffer start->add_excess shake Shake to equilibrium (24-48h) add_excess->shake filter Filter to remove undissolved solid shake->filter analyze Analyze concentration of filtrate filter->analyze end End analyze->end Report solubility EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Quinolinone Quinolin-2(1H)-one Derivative Quinolinone->EGFR Quinolinone->HER2

Potential Therapeutic Applications of 8-Ethoxyquinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development. This technical guide explores the potential therapeutic applications of a specific, yet under-investigated derivative, 8-Ethoxyquinolin-2(1H)-one. While direct experimental data for this compound is limited in the public domain, a comprehensive analysis of structurally similar analogs, particularly 8-hydroxyquinolin-2(1H)-one and other substituted quinolinones, provides a strong foundation for predicting its therapeutic utility. This document summarizes the promising therapeutic avenues for this compound, details relevant experimental protocols, and presents key data and biological pathways to guide future research and development efforts.

Potential Therapeutic Targets and Applications

Based on the activities of closely related quinolinone and 8-substituted quinoline analogs, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Oncology: As a potential dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1]

  • Respiratory Diseases: As a potent and selective β2-adrenergic receptor agonist for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3]

  • Inflammation and Pain: As a potential anti-inflammatory and analgesic agent through the inhibition of Cyclooxygenase-2 (COX-2).[4]

  • Neurodegenerative Diseases: As a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the management of Alzheimer's disease.[5]

  • Infectious Diseases: As a potential antimicrobial and antifungal agent.[5][6]

Quantitative Data from Structurally Similar Compounds

The following tables summarize key quantitative data from studies on structurally related quinolinone and 8-hydroxyquinoline derivatives, offering insights into the potential potency of this compound.

Table 1: Anticancer Activity of Quinolin-2(1H)-one Derivatives [1]

CompoundTarget Cell LineIC50 (nM)
Compound 5a MCF-7 (Breast Cancer)34
Erlotinib (Reference)MCF-7 (Breast Cancer)40

Table 2: Kinase Inhibitory Activity of Quinolin-2(1H)-one Derivatives [1]

CompoundTarget KinaseIC50 (nM)
Compound 5a EGFR87
Compound 5a HER-233
Erlotinib (Reference)EGFR80

Table 3: β2-Adrenergic Receptor Agonist Activity of 8-Hydroxyquinolin-2(1H)-one Analogues [2][3]

CompoundEC50 (pM)Selectivity
B05 < 20Selective β2-agonist
C08 < 20Selective β2-agonist
9g 36High β2/β1-selectivity
(R)-18c 21High β2/β1-selectivity

Table 4: Anti-inflammatory Activity of a Synthetic Quinoline Derivative [4]

CompoundTestEffective DoseComparison
QC Writhing Test (Anti-nociceptive)6.562 mg/kgSimilar to Diclofenac (5 mg/kg)
QC Xylene-induced Ear Edema (Anti-inflammatory)< 6.562 mg/kgComparable to Diclofenac (5 mg/kg) and Celecoxib (100 mg/kg)

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinolinone derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

EGFR/HER-2 Signaling Pathway in Cancer

Quinolin-2(1H)-one derivatives have been shown to act as dual inhibitors of EGFR and HER-2, key receptor tyrosine kinases that are often overexpressed in various cancers.[1] Inhibition of these receptors blocks downstream signaling cascades, such as the MAPK and Akt pathways, which are critical for cancer cell proliferation, survival, and metastasis.[7]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER-2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR This compound This compound (Potential Inhibitor) This compound->EGFR This compound->HER2 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Cell Survival PI3K_AKT_mTOR->Survival

EGFR/HER-2 Inhibition by this compound.
β2-Adrenergic Receptor Signaling in Respiratory Diseases

Analogs of 8-hydroxyquinolin-2(1H)-one are potent β2-adrenergic receptor agonists.[2][3] Activation of these G-protein coupled receptors in the smooth muscle of the airways leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchodilation.

B2_Agonist_Pathway cluster_membrane Airway Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC Activates This compound This compound (Potential Agonist) This compound->B2AR cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Synthesis_Workflow Start Starting Materials: 2-Aminophenol Diethyl Malonate Step1 Step 1: Pechmann Condensation (Acid Catalyst, Heat) Start->Step1 Intermediate1 8-Hydroxyquinolin-2(1H)-one Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis (Ethyl Iodide, Base) Intermediate1->Step2 Product This compound Step2->Product

References

8-Ethoxyquinolin-2(1H)-one: A Technical Guide for the Researcher

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis, Characterization, and Potential Applications of 8-Ethoxyquinolin-2(1H)-one.

Introduction

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds. Derivatives of this core structure are known to exhibit a wide range of pharmacological activities, including antiplatelet, anti-inflammatory, and phosphodiesterase inhibitory effects. The substitution pattern on the quinolinone ring plays a crucial role in modulating the biological and physicochemical properties of these molecules.

Specifically, substitutions at the 8-position of the quinoline ring have been shown to be of significant interest. For instance, analogues of 8-hydroxyquinolin-2(1H)-one have been investigated as potential β2-agonists for the treatment of chronic respiratory diseases.[1] The introduction of an ethoxy group at this position, yielding this compound, presents an intriguing yet underexplored molecule. While the specific discovery and detailed history of this compound are not well-documented in publicly available literature, its structural similarity to other biologically active 8-substituted quinolinones suggests its potential as a valuable compound for further investigation in drug discovery and development.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its synthesis, characterization, and potential biological significance based on the chemistry of analogous compounds.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the O-alkylation of the commercially available 8-hydroxyquinolin-2(1H)-one. This method is advantageous due to the ready availability of the starting material and the generally high yields associated with Williamson ether synthesis.

Experimental Workflow

The proposed synthesis can be visualized as a straightforward two-step process starting from 8-hydroxyquinolin-2(1H)-one.

A 8-Hydroxyquinolin-2(1H)-one B Deprotonation (e.g., K2CO3 in DMF) A->B C 8-Oxidoquinolin-2(1H)-one anion B->C D Alkylation (e.g., Iodoethane) C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

The following protocol is adapted from procedures for the alkylation of similar quinolinone systems.

Materials:

  • 8-Hydroxyquinolin-2(1H)-one

  • Anhydrous potassium carbonate (K₂CO₃)

  • Iodoethane (CH₃CH₂I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add iodoethane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Physicochemical and Spectroscopic Data

As there is no available experimental data for this compound, the following table summarizes estimated data based on structurally related compounds such as 8-methoxyquinolin-2(1H)-one and other 8-alkoxyquinolines.

PropertyEstimated Value
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 130-140 °C
Solubility Soluble in DMSO, Chloroform; sparingly soluble in Methanol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-7.0 (m, 4H, Ar-H), 6.8 (d, 1H, H-3), 4.2 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 165 (C=O), 155 (C-8), 140-120 (Ar-C), 115 (C-3), 65 (-OCH₂CH₃), 15 (-OCH₂CH₃)
IR (KBr, cm⁻¹) ~3000 (C-H), ~1650 (C=O, amide), ~1240 (C-O, ether)
Mass Spectrum (EI) m/z: 189 [M]⁺

Potential Biological Significance and Signaling Pathways

The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of substituents at the 8-position can significantly influence this activity.

For instance, 8-hydroxyquinoline derivatives are known to act as metal chelators and have been investigated for their antitumor efficacy. It is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The ethoxy group may modulate the lipophilicity and metabolic stability of the quinolinone core, potentially leading to improved pharmacokinetic profiles.

Given that analogues of 8-hydroxyquinolin-2(1H)-one have been identified as β2-agonists, a potential signaling pathway for structurally related compounds could involve the activation of the β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP).

cluster_cell Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes Ligand This compound (or analogue) Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets

Caption: Potential signaling pathway for β2-agonist analogues.

Conclusion

While the history and discovery of this compound remain obscure, its synthesis is readily achievable through established chemical transformations. The structural relationship to other biologically active 8-substituted quinolinones suggests that this compound could be a valuable building block for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this intriguing molecule. Further investigation is warranted to elucidate its specific biological activities and to fully realize its potential in the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 8-Ethoxyquinolin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established protocols for 8-Ethoxyquinolin-2(1H)-one are limited in publicly available scientific literature. The following application notes and protocols are based on studies of the closely related analog, 8-Hydroxyquinolin-2(1H)-one, and other quinolinone derivatives. Researchers should treat these as a starting point and optimize protocols for their specific experimental context.

Introduction

Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer agents and as agonists for G-protein coupled receptors. This document provides an overview of the potential applications and experimental protocols for this compound, drawing parallels from its more extensively studied analogs.

Potential Applications

Based on the biological activities of related compounds, this compound could be investigated for the following applications:

  • Beta-2 Adrenergic Receptor (β2-AR) Agonism: Analogs such as 8-Hydroxyquinolin-2(1H)-one have been identified as potent β2-agonists, suggesting a potential application in the treatment of respiratory diseases like asthma and COPD.[1]

  • Anticancer Activity: Various quinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key targets in cancer therapy.

Physicochemical Properties

PropertyValue (for 8-Ethoxyquinoline)
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Boiling Point294.4°C at 760 mmHg
Flash Point108°C
LogP2.63350

Note: These values are for 8-Ethoxyquinoline and may differ for this compound.

Experimental Protocols

The following are detailed protocols for evaluating the potential biological activities of this compound.

Protocol for Evaluating β2-Adrenergic Receptor Agonist Activity

This protocol is adapted from studies on 8-Hydroxyquinolin-2(1H)-one analogs.[1]

Objective: To determine the in vitro efficacy and potency of this compound as a β2-AR agonist by measuring cyclic AMP (cAMP) accumulation in cells expressing the receptor.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human β2-AR.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • This compound.

  • Isoproterenol (a known β2-AR agonist, as a positive control).

  • Propranolol (a β-adrenergic antagonist, as a negative control).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

  • 384-well white opaque microplates.

Procedure:

  • Cell Culture: Culture the HEK293-β2-AR cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of 2,500 cells/well. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve final concentrations ranging from 1 pM to 10 µM. Also, prepare serial dilutions of isoproterenol.

  • Assay:

    • Remove the culture medium from the wells and add 5 µL of the compound dilutions.

    • For antagonist testing, pre-incubate the cells with propranolol for 15 minutes before adding the agonist.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Quantitative Data from Analog Studies:

The following table summarizes the data for potent 8-Hydroxyquinolin-2(1H)-one analog β2-agonists.[1]

CompoundEC50 (pM)
Analog B05< 20
Analog C08< 20
Protocol for Evaluating Anticancer Activity: EGFR/HER-2 Inhibition

This protocol is based on studies of other quinolin-2(1H)-one derivatives.

Objective: To assess the in vitro inhibitory activity of this compound against EGFR and HER-2 kinases.

Materials:

  • Recombinant human EGFR and HER-2 kinase enzymes.

  • MCF-7 (human breast cancer) cell line.

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound.

  • Erlotinib (a known EGFR/HER-2 inhibitor, as a positive control).

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • 96-well plates.

  • MTT or similar cell viability assay kit.

Procedure:

A. Kinase Inhibition Assay:

  • Compound Preparation: Prepare a serial dilution of this compound and erlotinib in the appropriate assay buffer.

  • Kinase Reaction:

    • Add the kinase, substrate (a suitable peptide or protein), and ATP to the wells of a 96-well plate.

    • Add the compound dilutions to the wells.

    • Incubate the plate at 30°C for 1 hour.

  • Detection: Measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 (half-maximal inhibitory concentration).

B. Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and erlotinib for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor ac Adenylate Cyclase b2ar->ac Activates camp cAMP ac->camp Converts ATP to agonist This compound (Agonist) agonist->b2ar Binds to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-β2-AR) cell_seeding Cell Seeding (384-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilution) incubation Incubation with Compound compound_prep->incubation cell_seeding->incubation cAMP_measurement cAMP Measurement incubation->cAMP_measurement dose_response Dose-Response Curve cAMP_measurement->dose_response ec50_calc EC50 Calculation dose_response->ec50_calc

References

Application Notes and Protocols for Quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific in vitro or in vivo studies for 8-Ethoxyquinolin-2(1H)-one. The following application notes and protocols have been developed based on data from structurally related and well-researched analogs, primarily 8-Hydroxyquinolin-2(1H)-one and 8-Nitroquinolin-2(1H)-one . This information is intended to serve as a reference and a guide for potential experimental design. The biological activities, mechanisms, and protocols should be validated specifically for this compound.

Part 1: 8-Hydroxyquinolin-2(1H)-one Analogs

Application Notes

Compound Class: 8-Hydroxyquinolin-2(1H)-one and its derivatives.

Therapeutic Potential: This class of compounds has been primarily investigated as potent and selective β2-adrenoceptor agonists.[1][2] Their biological activity makes them promising candidates for the development of bronchodilators for treating chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Other reported activities include antiplatelet and antiproliferative effects.[1]

Mechanism of Action: As β2-adrenoceptor agonists, these molecules bind to β2-adrenergic receptors on the surface of smooth muscle cells, particularly in the airways. This interaction activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that cause smooth muscle relaxation.[1][2]

Quantitative Data Summary: In Vitro Activity

The following table summarizes the potency of various 8-Hydroxyquinolin-2(1H)-one derivatives from cellular assays.

Compound IDTarget ReceptorCell LineAssay TypePotency (EC50)Key FindingReference
B05β2-AdrenoceptorHEK293cAMP Accumulation< 20 pMPotent and selective β2-agonist[1][2]
C08β2-AdrenoceptorHEK293cAMP Accumulation< 20 pMPotent and selective β2-agonist[1][2]
9gβ2-AdrenoceptorHEK293cAMP Accumulation36 pMExcellent β2-agonistic effects[1]
(R)-18cβ2-AdrenoceptorHEK293cAMP Accumulation21 pMHigh β2/β1 selectivity[1]
Experimental Protocols

Protocol 1: Cellular cAMP Accumulation Assay

  • Objective: To quantify the agonist activity of test compounds at the β2-adrenoceptor.

  • Materials:

    • HEK293 cells (or a cell line overexpressing the human β2-adrenoceptor).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds and reference agonists (e.g., Isoproterenol, Formoterol).[2]

    • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

    • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

    • 96-well or 384-well microplates.

  • Methodology:

    • Cell Seeding: Seed HEK293 cells into microplates at a predetermined density and culture overnight to allow for attachment.

    • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonists in assay buffer.

    • Assay Procedure: a. Wash the cells with a serum-free medium. b. Add the PDE inhibitor (e.g., 100 µM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. Add the various concentrations of test compounds or reference agonists to the wells. d. Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

    • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

    • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 and Emax values for each compound.

Protocol 2: Isolated Guinea Pig Tracheal Strip Relaxation Assay

  • Objective: To assess the functional smooth muscle relaxant properties, onset, and duration of action of the test compounds.

  • Materials:

    • Male Dunkin-Hartley guinea pigs.

    • Krebs-Henseleit buffer.

    • Contractile agent (e.g., Carbachol or Histamine).

    • Test compounds.

    • Organ bath system with isometric force transducers.

  • Methodology:

    • Tissue Preparation: Isolate the trachea from a euthanized guinea pig and prepare several tracheal ring preparations.

    • Mounting: Mount the tracheal strips in organ baths containing aerated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C. Allow the tissue to equilibrate under a resting tension.

    • Contraction: Induce a sustained contraction in the tracheal strips using a submaximal concentration of a contractile agent (e.g., 1 µM Carbachol).

    • Compound Addition: Once the contraction is stable, add cumulative concentrations of the test compound to the bath and record the relaxation response.

    • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the EC50 for the relaxant effect. The time to reach 50% of the maximal relaxation can be used to determine the onset of action. For duration of action, the tissue is washed after maximal relaxation and the return of contractile response is monitored over several hours.[1]

Visualizations

G β2-Adrenoceptor Signaling Pathway cluster_membrane Plasma Membrane b2ar β2-Adrenoceptor gs Gs Protein b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Synthesizes agonist 8-Hydroxyquinolin-2(1H)-one Analog agonist->b2ar Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Bronchodilation / Smooth Muscle Relaxation pka->relaxation Phosphorylates targets leading to G Antikinetoplastid Drug Discovery Workflow start Start: Compound Synthesis primary_screen Primary Screening: In Vitro Antikinetoplastid Assay (e.g., T. brucei) start->primary_screen cytotoxicity Counter-Screening: Mammalian Cytotoxicity Assay (e.g., HepG2) primary_screen->cytotoxicity selectivity Calculate Selectivity Index (SI = IC50 / EC50) cytotoxicity->selectivity selectivity->primary_screen Low SI (Re-synthesize) secondary_screen Secondary Screening: (e.g., L. donovani, T. cruzi) selectivity->secondary_screen High SI mechanism Mechanism of Action Studies: - Nitroreductase activation - In vitro metabolism (microsomes) secondary_screen->mechanism lead Lead Candidate mechanism->lead

References

Applications of 8-Ethoxyquinolin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on derivatives of 8-hydroxyquinolin-2(1H)-one, the specific applications of 8-Ethoxyquinolin-2(1H)-one are less documented in publicly available literature. However, by examining the activities of closely related analogs, we can infer potential applications and design experimental strategies to explore its therapeutic potential. This document provides an overview of potential applications based on the known bioactivities of the broader quinolinone class, along with detailed, generalized protocols for synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound holds potential in several therapeutic areas:

  • Anticancer Agents: Quinolinone derivatives have been extensively investigated for their anticancer properties. The drug Neratinib, which contains a 7-ethoxyquinoline moiety, is an irreversible inhibitor of EGFR and HER2 kinases, used in the treatment of breast cancer.[1][2] This suggests that this compound could be explored as a kinase inhibitor.

  • Antimicrobial Agents: The 8-hydroxyquinoline core is well-known for its antibacterial and antifungal properties.[1][2][3] The mechanism often involves the chelation of metal ions essential for microbial growth and the inhibition of key enzymes. It is plausible that this compound could exhibit similar antimicrobial activities.

  • β2-Adrenoceptor Agonists: Derivatives of 8-hydroxyquinolin-2(1H)-one have been identified as potent β2-adrenoceptor agonists, with potential applications in treating respiratory diseases like asthma and COPD.[4] While the ethoxy substitution at the 8-position may alter the pharmacophore, this remains a viable area of investigation.

Data Presentation: Biological Activities of Related Quinolinone Derivatives

The following tables summarize the biological activities of various quinolinone derivatives, providing a basis for comparison and target selection for this compound.

Table 1: Anticancer Activity of Quinolinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[5]
8-hydroxy-2-quinolinecarbaldehydeT-47D12.5 - 25[5]
8-hydroxy-2-quinolinecarbaldehydeK56212.5 - 25[5]
Neratinib (HER2/EGFR inhibitor)3T3/neu (HER-2 overexpressing)0.003[1]
Neratinib (HER2/EGFR inhibitor)SK-Br-3 (HER-2 overexpressing)0.002[1]
Neratinib (HER2/EGFR inhibitor)BT474 (HER-2 overexpressing)0.002[1]
Neratinib (HER2/EGFR inhibitor)A431 (EGFR overexpressing)0.081[1]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

CompoundMicroorganismMIC (µM)Reference
8-hydroxyquinoline (8HQ)Staphylococcus aureus3.44 - 13.78[1]
8-hydroxyquinoline (8HQ)Candida albicans3.44 - 13.78[1]
5,7-dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[3]
5,7-dichloro-8-hydroxy-2-methylquinolineMethicillin-resistant S. aureus (MRSA)1.1[3]

Table 3: β2-Adrenoceptor Agonist Activity of 8-Hydroxyquinolin-2(1H)-one Derivatives

CompoundAssayEC50 (pM)Reference
Compound 9gCellular cAMP assay36
Compound (R)-18cCellular cAMP assay21
Compound B05Cellular cAMP assay< 20[4]
Compound C08Cellular cAMP assay< 20[4]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 8-hydroxyquinoline 1-oxide.

Step 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one [6]

  • Reaction Setup: In a round-bottom flask, suspend 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol).

  • Reflux: Heat the mixture to reflux and maintain for 3 hours.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully add a 5.0 M aqueous sodium hydroxide solution dropwise until the pH of the mixture reaches 8.

  • Isolation: The product, 2-oxo-1,2-dihydroquinolin-8-yl acetate, will precipitate out of solution. Collect the solid by filtration.

  • Hydrolysis: Suspend the isolated acetate in a suitable solvent (e.g., methanol) and add a base (e.g., sodium hydroxide) to hydrolyze the acetate group to the desired hydroxyl group.

  • Purification: Neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain pure 8-hydroxyquinolin-2(1H)-one.

Step 2: O-Alkylation to this compound

  • Reaction Setup: To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 g, 6.21 mmol) in a polar aprotic solvent such as dimethylformamide (DMF, 20 mL), add a base such as potassium carbonate (K₂CO₃, 1.29 g, 9.32 mmol).

  • Alkylation: To the stirred suspension, add ethyl iodide (0.74 mL, 9.32 mmol) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Synthesis_Workflow 8-hydroxyquinoline 1-oxide 8-hydroxyquinoline 1-oxide 8-hydroxyquinolin-2(1H)-one 8-hydroxyquinolin-2(1H)-one 8-hydroxyquinoline 1-oxide->8-hydroxyquinolin-2(1H)-one Acetic anhydride, NaOH This compound This compound 8-hydroxyquinolin-2(1H)-one->this compound Ethyl iodide, K2CO3

Caption: Synthetic pathway for this compound.

Anticancer_Screening_Workflow cluster_workflow MTT Assay Workflow Seed Cancer Cells Seed Cancer Cells Treat with Compound Treat with Compound Seed Cancer Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for in vitro anticancer activity screening.

Kinase_Inhibition_Signaling cluster_pathway EGFR/HER2 Signaling Pathway Ligand Ligand EGFR/HER2 Receptor EGFR/HER2 Receptor Ligand->EGFR/HER2 Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR/HER2 Receptor->Dimerization & Autophosphorylation Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization & Autophosphorylation->Downstream Signaling (e.g., PI3K/Akt, MAPK) This compound This compound This compound->Dimerization & Autophosphorylation Inhibition Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Proliferation, Survival, Angiogenesis

Caption: Potential inhibition of EGFR/HER2 signaling by this compound.

References

Application Notes and Protocols: 8-Ethoxyquinolin-2(1H)-one as a Potential β2-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of quinolinone derivatives, exemplified by 8-Ethoxyquinolin-2(1H)-one, as potential β2-adrenoceptor agonists. Due to the limited publicly available pharmacological data specifically for this compound, this document leverages data from closely related and potent 8-hydroxyquinolin-2(1H)-one analogues to provide representative protocols and data.[1][2]

Introduction

β2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Their therapeutic effect is primarily mediated by the relaxation of airway smooth muscle. The quinolin-2(1H)-one scaffold has emerged as a promising pharmacophore for the development of novel β2-adrenoceptor agonists. Analogues of this structure have demonstrated high potency and selectivity, suggesting their potential for development as next-generation bronchodilators.[1][2] This document outlines the key experimental procedures to characterize the activity of such compounds.

Representative Pharmacological Data

The following table summarizes the in vitro potency and selectivity of representative 8-hydroxyquinolin-2(1H)-one analogues, which are structurally similar to this compound. This data is presented to illustrate the potential of this chemical class.

Compoundβ2 EC50 (pM)β1 EC50 (nM)β2/β1 SelectivityReceptorCell LineAssayReference
B05 < 20> 1000> 50,000Human β2-adrenoceptorHEK293cAMP accumulation[1]
C08 < 20> 1000> 50,000Human β2-adrenoceptorHEK293cAMP accumulation[1]
9g 36--Human β2-adrenoceptorHEK293cAMP accumulation[2]
(R)-18c 21--Human β2-adrenoceptorHEK293cAMP accumulation[2]

EC50 values represent the concentration of the compound that elicits a half-maximal response. Selectivity is calculated as the ratio of EC50 values (β1/β2).

Signaling Pathway

Activation of the β2-adrenoceptor by an agonist like this compound initiates a well-characterized signaling cascade. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

G_protein_signaling cluster_membrane Cell Membrane β2-AR β2-Adrenoceptor Gs Gs Protein β2-AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Agonist Agonist Agonist->β2-AR Binds to Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to cAMP_Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing β2-adrenoceptors Start->Cell_Culture Seeding Seed cells into 96-well plates and incubate overnight Cell_Culture->Seeding Compound_Addition Add serial dilutions of test compound (e.g., this compound) Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 30 min) at 37°C Compound_Addition->Incubation Lysis Lyse cells to release intracellular cAMP Incubation->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) Lysis->Detection Analysis Generate dose-response curves and calculate EC50 values Detection->Analysis End End Analysis->End Binding_Workflow Start Start Membrane_Prep Prepare cell membranes from cells overexpressing β2-adrenoceptors Start->Membrane_Prep Incubation_Mix Incubate membranes with a fixed concentration of radioligand (e.g., [3H]CGP-12177) and varying concentrations of test compound Membrane_Prep->Incubation_Mix Incubation Incubate at a specific temperature and time to reach equilibrium Incubation_Mix->Incubation Filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Scintillation_Counting Measure the radioactivity retained on the filters using a scintillation counter Washing->Scintillation_Counting Analysis Determine the IC50 and calculate the Ki value Scintillation_Counting->Analysis End End Analysis->End

References

Standard Operating Procedure for the Synthesis of 8-Ethoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the synthesis of 8-Ethoxyquinolin-2(1H)-one, a valuable intermediate in medicinal chemistry and drug development. The procedure is presented in two main stages: the synthesis of the precursor 8-hydroxyquinolin-2(1H)-one, followed by its ethylation to yield the final product.

Part I: Synthesis of 8-Hydroxyquinolin-2(1H)-one via Cyclization

This initial step involves the formation of the quinolin-2-one core with a hydroxyl group at the 8-position. The most common and established method for this transformation is a cyclization reaction between 2-aminophenol and a suitable three-carbon electrophile, such as diethyl malonate, under acidic conditions.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for this cyclization is outlined below.

ParameterValue
Reactants 2-Aminophenol, Malonic Acid
Solvent/Catalyst Polyphosphoric acid (PPA) or Eaton's reagent
Reaction Temperature 100-140 °C
Reaction Time 2-4 hours
Work-up Quenching with ice-water, neutralization, filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and malonic acid (1.1 eq).

  • Carefully add polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of 2-aminophenol) to the flask.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Maintain the temperature and stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture into a beaker containing crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH reaches 7-8.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with cold water and dry under vacuum to yield crude 8-hydroxyquinolin-2(1H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part II: Ethylation of 8-Hydroxyquinolin-2(1H)-one

The second stage of the synthesis involves the conversion of the hydroxyl group of 8-hydroxyquinolin-2(1H)-one to an ethoxy group. The Williamson ether synthesis is a robust and widely used method for this transformation, employing an ethylating agent in the presence of a base.

Reaction Scheme:

Experimental Protocol:

The following protocol details the O-ethylation of the synthesized precursor.

ParameterValue
Reactants 8-Hydroxyquinolin-2(1H)-one, Ethyl iodide
Base Potassium carbonate (K₂CO₃)
Solvent Acetone or Dimethylformamide (DMF)
Reaction Temperature Reflux (Acetone) or 60-80 °C (DMF)
Reaction Time 4-8 hours
Work-up Filtration, solvent evaporation, extraction

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 2-3 eq) to the solution.

  • To the stirred suspension, add ethyl iodide (1.2-1.5 eq) dropwise.

  • Heat the reaction mixture to reflux (if using acetone) or to 60-80 °C (if using DMF).

  • Maintain the reaction at this temperature for 4-8 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_part1 Part I: Synthesis of 8-Hydroxyquinolin-2(1H)-one cluster_part2 Part II: Ethylation reactants1 2-Aminophenol + Malonic Acid reaction1 Cyclization in PPA (100-140 °C, 2-4h) reactants1->reaction1 workup1 Quench with Ice-water, Neutralize, Filter reaction1->workup1 product1 Crude 8-Hydroxyquinolin-2(1H)-one workup1->product1 purification1 Recrystallization product1->purification1 final_product1 Pure 8-Hydroxyquinolin-2(1H)-one purification1->final_product1 reactants2 8-Hydroxyquinolin-2(1H)-one + Ethyl Iodide + K₂CO₃ final_product1->reactants2 To Part II reaction2 Williamson Ether Synthesis (Reflux, 4-8h) reactants2->reaction2 workup2 Filter, Evaporate, Extract reaction2->workup2 product2 Crude this compound workup2->product2 purification2 Column Chromatography/ Recrystallization product2->purification2 final_product2 Pure this compound purification2->final_product2

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Polyphosphoric acid is corrosive and hygroscopic; handle with care.

  • Ethyl iodide is a lachrymator and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for 8-Ethoxyquinolin-2(1H)-one in Biological Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of 8-Ethoxyquinolin-2(1H)-one for use in various biological experiments. The following information is based on the general properties of quinolinone derivatives and related heterocyclic compounds.

Summary of Compound Properties and Solubility

This compound belongs to the quinolinone class of heterocyclic compounds. Derivatives of quinolin-2-one have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antitumor, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2]. The solubility of such compounds is critical for the preparation of stock solutions for in vitro and in vivo studies.

Table 1: Solubility of Structurally Related Compounds in Common Solvents

Compound ClassSolventSolubilityReference
Quinolin-2-one derivativesDimethyl sulfoxide (DMSO)Commonly used for stock solutions[1][3][4]
Pyrazolo quinazoline derivativesN,N-dimethylformamide (DMF)High solubility[5]
Pyrazolo quinazoline derivativesDimethyl sulfoxide (DMSO)Soluble[5]
Pyrazolo quinazoline derivativesTetrahydrofuran (THF)Soluble[5]
Pyrazolo quinazoline derivatives1,4-dioxaneSoluble[5]
Pyrazolo quinazoline derivativesEthyl acetateSoluble[5]
Neratinib (a quinoline derivative)Dimethyl sulfoxide (DMSO)Up to 5 mM

Note: This table provides a general reference. The actual solubility of this compound may vary.

Experimental Protocols

The following protocols outline the recommended procedures for preparing stock solutions and working solutions of this compound for biological experiments.

Preparation of a High-Concentration Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its broad use for dissolving quinolinone derivatives in biological assays[1][3][4][5].

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile, tared microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is common practice to prepare stock solutions of novel compounds at a concentration of 10 mM[3].

  • Dissolution:

    • Cap the tube securely and vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.

  • Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable.

Preparation of Working Solutions

Objective: To dilute the high-concentration stock solution to the final desired concentration for use in biological assays.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Appropriate aqueous buffer or cell culture medium

  • Sterile tubes

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the stock solution from the -80°C freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the final desired experimental concentration.

    • Important: To avoid precipitation of the compound, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.

  • Final Concentration and Control:

    • Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

    • Use the freshly prepared working solutions immediately for your experiments.

Potential Signaling Pathway Involvement

While the specific molecular targets of this compound are not well-defined in the available literature, other quinoline-based compounds have been shown to act as kinase inhibitors. For instance, Neratinib, a complex quinoline derivative, is an irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases[6][7]. These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. The PI3K/AKT/mTOR pathway is a critical downstream cascade of EGFR/HER2 signaling[8].

Below is a generalized diagram of the EGFR/HER2 signaling pathway, which could be a potential area of investigation for the biological activity of this compound.

EGFR_HER2_Signaling Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Binds and Activates PI3K PI3K EGFR_HER2->PI3K Activates Compound This compound (Hypothetical Inhibitor) Compound->EGFR_HER2 Inhibits (Hypothesized) PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothetical inhibition of the EGFR/HER2 signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for screening the biological activity of this compound in a cell-based assay.

Experimental_Workflow Start Start PrepareStock Prepare 10 mM Stock in DMSO Start->PrepareStock PrepareWorking Prepare Working Solutions in Culture Medium PrepareStock->PrepareWorking TreatCells Treat Cells with Compound and Vehicle Control PrepareWorking->TreatCells SeedCells Seed Cells in Multi-well Plates SeedCells->TreatCells Incubate Incubate for Desired Time Period TreatCells->Incubate Assay Perform Biological Assay (e.g., Viability, Western Blot) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: General workflow for in vitro cell-based experiments.

References

Application Notes and Protocols for 8-Ethoxyquinolin-2(1H)-one in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended for guidance in a research setting. No definitive dosage and administration data for 8-Ethoxyquinolin-2(1H)-one in animal models has been identified in publicly available literature. The following information is based on data from structurally similar compounds, general pharmacological principles, and standard laboratory procedures. It is imperative for researchers to conduct thorough dose-finding and toxicology studies to determine the safety and efficacy of this compound for any specific application.

Introduction

This compound is a quinolinone derivative with potential pharmacological activity. Its structural analog, 8-hydroxyquinolin-2(1H)-one, has been investigated for its activity as a β2-adrenoceptor agonist. This suggests that this compound may also modulate the β2-adrenergic signaling pathway, making it a candidate for studies related to respiratory and cardiovascular conditions. This document provides a framework for the preparation, administration, and initial dosage exploration of this compound in common animal models.

Potential Signaling Pathway

Quinolinone derivatives, such as the related 8-hydroxyquinolin-2(1H)-one, have been shown to act as β2-adrenoceptor agonists. The binding of an agonist to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a physiological response, such as smooth muscle relaxation.

G cluster_cell Cell Membrane Compound This compound (Agonist) Receptor β2-Adrenergic Receptor (GPCR) Compound->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Proposed β2-Adrenergic Receptor Signaling Pathway for this compound.

Quantitative Data from Analogues

Due to the absence of specific data for this compound, the following table summarizes in vivo dosage information for other quinolinone derivatives to provide a potential starting point for dose-range finding studies.

CompoundAnimal ModelRoute of AdministrationDosageObserved Effect
6-(4-acetyl-2-methylimidazol-1-yl)-8-methyl-2(1H)-quinolinoneConscious DogNot Specified0.125 mg/kgIncreased cardiac contractility
6-(2,4-dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone derivativeConscious DogNot Specified0.25 mg/kgIncreased cardiac contractility

Experimental Protocols

Preparation of Dosing Solutions

The solubility of this compound in aqueous solutions is expected to be low. Therefore, a suitable vehicle is required for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Solubility Test: Begin by testing the solubility of this compound in various vehicles to determine the most appropriate one. A common starting vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline.

  • Vehicle Preparation (Example): A common vehicle formulation is 10% DMSO, 40% PEG400, and 50% saline.

  • Dosing Solution Preparation: a. Weigh the required amount of this compound powder. b. Dissolve the powder in the required volume of DMSO first. c. Add the PEG400 and vortex thoroughly. d. Finally, add the saline or PBS dropwise while vortexing to prevent precipitation. e. If the solution is not clear, sonicate for 5-10 minutes. f. Visually inspect the solution for any precipitates before administration. g. Prepare fresh dosing solutions on the day of the experiment.

Dose-Finding Study Protocol (Exploratory)

Given the lack of established dosages, a dose-finding study is essential. This protocol outlines a simple approach to identify a tolerated dose range.

Animal Model: Male C57BL/6 mice (8-10 weeks old)

Groups:

  • Group 1: Vehicle control

  • Group 2: 0.1 mg/kg this compound

  • Group 3: 1 mg/kg this compound

  • Group 4: 10 mg/kg this compound

  • Group 5: 50 mg/kg this compound

Administration: Single intraperitoneal (IP) injection.

Monitoring:

  • Observe animals for any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in breathing) immediately after dosing and at 1, 4, 24, and 48 hours post-injection.

  • Record body weight daily for 7 days.

  • At the end of the observation period, euthanize animals and perform gross necropsy to look for any organ abnormalities.

Based on the results of this initial study, the dose range for efficacy studies can be refined.

Administration Protocols

Materials:

  • Appropriately sized gavage needle (flexible or rigid with a ball tip)

  • Syringe

  • Dosing solution

Procedure:

  • Animal Restraint:

    • Mouse: Grasp the mouse by the scruff of the neck to immobilize the head. The body should be held securely.

    • Rat: Firmly hold the rat over the shoulders, with the head between the index and middle fingers.

  • Gavage Needle Insertion: a. Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Substance Administration: a. Once the needle is in the correct position, administer the dosing solution slowly and steadily. b. Withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

Materials:

  • 25-27 gauge needle

  • Syringe

  • Dosing solution

Procedure:

  • Animal Restraint: Securely restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

  • Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and major organs.

  • Injection: a. Tilt the mouse slightly with the head downwards. b. Insert the needle at a 15-20 degree angle. c. Aspirate gently to ensure no blood or urine is drawn back, which would indicate improper placement. d. Inject the solution smoothly.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for conducting an in vivo study with this compound.

G Prep Preparation of Dosing Solution DoseFind Dose-Finding Study (e.g., IP in mice) Prep->DoseFind EfficacyStudy Efficacy Study (e.g., Oral Gavage in disease model) DoseFind->EfficacyStudy Inform dose selection DataCollection Data Collection (e.g., Physiological measurements, Biochemical assays) EfficacyStudy->DataCollection Analysis Data Analysis and Interpretation DataCollection->Analysis

Caption: General Experimental Workflow for In Vivo Studies.

Application Notes and Protocols for the Quantification of 8-Ethoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 8-Ethoxyquinolin-2(1H)-one in various matrices. The protocols are based on established analytical techniques for structurally similar quinolinone and quinoline derivatives, providing a robust starting point for method development and validation.

Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound in bulk materials and simple formulations. The principle relies on the separation of the analyte from a mixture using reversed-phase HPLC, followed by detection using a UV-Vis detector at a wavelength of maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable buffer components).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution can be optimized. A starting point could be a gradient from 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound. A preliminary scan should be performed. For similar quinolinone structures, a wavelength in the range of 254-320 nm is often appropriate.[1]

  • Run Time: Approximately 15 minutes.

4. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: These values are typical for HPLC-UV methods for similar compounds and should be established during method validation for this compound.

Experimental Workflow

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Sample/Standard B->E C Prepare Sample C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: Workflow for HPLC-UV analysis.

Application Note 2: Sensitive Quantification of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers higher sensitivity and selectivity compared to UV detection, making it suitable for trace-level quantification of this compound in complex matrices such as biological fluids. The method is based on the native fluorescence of the quinolinone ring system.[2][3]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system equipped with a Fluorescence Detector (FLD).

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Buffer (e.g., phosphate or acetate buffer, pH adjusted).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 20 mM Phosphate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations in the ng/mL range (e.g., 1-1000 ng/mL).

3. Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended for complex matrices. A starting point could be a gradient from 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): To be determined experimentally. Based on similar compounds, a starting point would be in the range of 330-370 nm.[3]

    • Emission Wavelength (λem): To be determined experimentally. A starting point would be in the range of 400-450 nm.[3]

  • Run Time: Approximately 20 minutes.

4. Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration in the sample from the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.3 - 3 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Note: These values are typical for HPLC-FLD methods for similar compounds and should be established during method validation.

Experimental Workflow

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing A Plasma Sample B Protein Precipitation A->B C Centrifugation B->C D Evaporation & Reconstitution C->D E Injection D->E F Chromatographic Separation E->F G Fluorescence Detection F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for HPLC-FLD analysis of plasma samples.

Application Note 3: UV-Vis Spectrophotometric Quantification of this compound

This is a simple and rapid method suitable for the quantification of this compound in solutions with no interfering substances.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Solvent (e.g., Ethanol, Methanol, or Acetonitrile).

  • This compound reference standard.

  • Volumetric flasks and pipettes.

2. Method:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent, with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0).

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax.

  • Calculation: Determine the concentration of the sample from the calibration curve.

Quantitative Data Summary
ParameterTypical Value
λmaxTo be determined (expect in the 250-350 nm range)[1]
Linearity (r²)> 0.995
Molar Absorptivity (ε)To be determined

Note: This method is less specific than chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Logical Relationship Diagram

UV_Vis_Logic A Determine λmax C Measure Absorbance of Standards A->C B Prepare Standards B->C D Construct Calibration Curve C->D G Calculate Concentration D->G E Prepare Sample F Measure Sample Absorbance E->F F->G

Caption: Logical steps for UV-Vis spectrophotometric analysis.

References

Troubleshooting & Optimization

Technical Support Center: 8-Ethoxyquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 8-Ethoxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the quinolin-2(1H)-one core, which can be adapted for 8-ethoxy substitution, are variations of the Knorr quinoline synthesis and the Conrad-Limpach synthesis. Typically, the synthesis involves the cyclization of a β-anilinoacrylate derivative, which is formed from an appropriately substituted aniline and a β-ketoester or a related three-carbon synthons. Another approach involves the etherification of 8-hydroxyquinolin-2(1H)-one.

Q2: I am getting a low yield of my final product. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue, often due to insufficient reaction time or temperature. Side reactions, such as the formation of the isomeric 4-quinolone in Conrad-Limpach type syntheses, can also significantly reduce the yield of the desired 2-quinolone.[1] Impurities in starting materials or solvents can inhibit the reaction. Finally, product loss during workup and purification is a frequent contributor to low overall yields.

Q3: My purified product shows unexpected peaks in the NMR spectrum. What could these be?

A3: Unexpected NMR peaks often indicate the presence of isomers, unreacted starting materials, or byproducts. In the context of quinolinone synthesis, a common impurity is the 4-hydroxyquinoline isomer.[1] Depending on the specific route, you might also see residual starting aniline or β-ketoester. If an etherification route from 8-hydroxyquinolin-2(1H)-one is used, incomplete reaction would result in the presence of the starting material.

Q4: What is the best method to purify this compound?

A4: The purification method of choice depends on the nature and quantity of the impurities. Column chromatography on silica gel is a widely used and effective technique for separating the desired product from isomers and other byproducts. Recrystallization from a suitable solvent system can also be a highly effective method for obtaining high-purity material, provided the impurities have different solubility profiles.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials (TLC/LC-MS analysis) Inadequate reaction temperature or time.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. Extend the reaction time and follow the reaction by TLC or LC-MS until the starting material is consumed. For Conrad-Limpach type cyclizations, high temperatures (often >200°C) are required.[1]
Inefficient catalyst or incorrect catalyst loading.If using a catalyst (e.g., acid or base), ensure it is fresh and of the correct concentration. Optimize the catalyst loading by running small-scale parallel reactions with varying amounts of the catalyst.
Presence of significant side products Formation of the isomeric 4-quinolone.In Conrad-Limpach type syntheses, the reaction conditions can influence the regioselectivity. Using a high-boiling, inert solvent like mineral oil or Dowtherm A can favor the formation of the 2-quinolone isomer.[1]
Polymerization or degradation of starting materials/product.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. Lowering the reaction temperature might be necessary if degradation is observed at higher temperatures, though this may require longer reaction times.
Product loss during workup Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
Product precipitation during extraction.Use a larger volume of extraction solvent or a more solubilizing solvent system.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product Incomplete reaction.Refer to the "Low Reaction Yield" table for solutions related to optimizing reaction conditions.
Contamination with isomeric byproducts (e.g., 4-quinolone) Non-optimal reaction conditions.Carefully control the reaction temperature and choice of solvent. High-boiling, non-polar solvents often favor the desired isomer.[1]
Co-elution during column chromatography.Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase if silica gel is not effective.
Discolored product Presence of colored impurities or degradation products.Treat the crude product with activated charcoal before recrystallization. Ensure that the purification solvents are of high purity.

Experimental Protocols

General Procedure for the Synthesis of 8-Alkoxy-Substituted Quinolones (Adapted from related syntheses)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Step 1: Formation of the β-Anilinoacrylate Intermediate

  • To a solution of 2-ethoxyaniline (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add diethyl malonate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS for the disappearance of the aniline.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude β-anilinoacrylate intermediate.

Step 2: Cyclization to this compound

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 220-260°C).

  • Monitor the cyclization reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product cluster_purification Purification 2-Ethoxyaniline 2-Ethoxyaniline Condensation Reaction Condensation Reaction 2-Ethoxyaniline->Condensation Reaction Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Reaction beta-Anilinoacrylate beta-Anilinoacrylate Condensation Reaction->beta-Anilinoacrylate Thermal Cyclization Thermal Cyclization beta-Anilinoacrylate->Thermal Cyclization Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Thermal Cyclization->Purification (Chromatography/Recrystallization) This compound This compound Purification (Chromatography/Recrystallization)->this compound

Caption: General synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Side Products? Side Products? Incomplete Reaction?->Side Products? No Increase Temp/Time Increase Temp/Time Incomplete Reaction?->Increase Temp/Time Yes Optimize Catalyst Optimize Catalyst Incomplete Reaction?->Optimize Catalyst Yes Workup Issues? Workup Issues? Side Products?->Workup Issues? No Change Solvent Change Solvent Side Products?->Change Solvent Yes Modify Workup Modify Workup Workup Issues?->Modify Workup Yes End End Workup Issues?->End No Increase Temp/Time->End Optimize Catalyst->End Change Solvent->End Modify Workup->End

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Ethoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the synthesis of 8-Ethoxyquinolin-2(1H)-one. It offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely applicable method for the synthesis of this compound is the O-ethylation of its precursor, 8-hydroxyquinolin-2(1H)-one. This approach involves the selective addition of an ethyl group to the hydroxyl moiety.

Q2: I am getting a mixture of N- and O-ethylated products. How can I improve the selectivity for O-ethylation?

A2: Studies on the alkylation of quinolin-2(1H)-one derivatives have shown that substitution at the 8-position often leads to exclusive O-alkylation. If you are observing N-alkylation, it is crucial to verify the identity and purity of your starting material. The presence of unsubstituted quinolin-2(1H)-one as an impurity could lead to the formation of the N-ethylated byproduct.

Q3: My reaction to form 8-hydroxyquinolin-2(1H)-one is not proceeding to completion. What are the possible reasons?

A3: Incomplete conversion in the synthesis of 8-hydroxyquinolin-2(1H)-one can be due to several factors. Ensure that the starting materials are pure and dry. The reaction is often sensitive to moisture. Additionally, verify the reaction temperature and time, as insufficient heating or shorter reaction durations can lead to incomplete conversion.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system of ethyl acetate and hexane is a common starting point, with the polarity adjusted based on TLC analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its precursor.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of 8-hydroxyquinolin-2(1H)-one - Impure starting materials.- Incorrect reaction temperature.- Suboptimal reaction time.- Ensure the purity of reactants before starting the reaction.- Carefully monitor and control the reaction temperature as specified in the protocol.- Optimize the reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC).
Formation of multiple byproducts in the ethylation step - Competing N-alkylation.- Impurities in the 8-hydroxyquinolin-2(1H)-one starting material.- Use of an inappropriate base or solvent.- As mentioned in the FAQs, 8-substituted quinolinones favor O-alkylation. Verify starting material purity.[1]- Purify the 8-hydroxyquinolin-2(1H)-one precursor thoroughly before proceeding to the ethylation step.- Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, Acetone) to optimize selectivity.
Difficulty in removing the solvent (DMF) after the reaction - DMF has a high boiling point.- After the reaction is complete, perform an aqueous workup to transfer the product to an organic layer (e.g., ethyl acetate) and wash thoroughly with water or brine to remove DMF.
Product decomposition during purification - Product may be sensitive to heat or acid/base.- Use milder purification techniques. For column chromatography, consider using a neutral silica gel. For recrystallization, avoid excessively high temperatures.

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one

This protocol is based on analogous syntheses of substituted quinolin-2-ones.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Aminophenol109.1310.91 g0.1
Diethyl malonate160.1717.62 g0.11
Sodium ethoxide68.057.48 g0.11
Ethanol46.07150 mL-
Dowtherm A-100 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in ethanol.

  • To this solution, add 2-aminophenol and diethyl malonate.

  • Reflux the mixture for 4 hours.

  • After reflux, cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the resulting residue, add Dowtherm A and heat the mixture to 250 °C for 2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with a suitable solvent like ethanol or ether, and dry to obtain crude 8-hydroxyquinolin-2(1H)-one.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (O-Ethylation)

This proposed protocol is based on the known reactivity of 8-substituted quinolin-2(1H)-ones, which favors O-alkylation.[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
8-Hydroxyquinolin-2(1H)-one161.161.61 g0.01
Ethyl iodide155.971.71 g0.011
Potassium carbonate (K₂CO₃)138.212.07 g0.015
Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a solution of 8-hydroxyquinolin-2(1H)-one in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

experimental_workflow cluster_synthesis_precursor Synthesis of 8-Hydroxyquinolin-2(1H)-one cluster_synthesis_final Synthesis of this compound reagents_precursor 2-Aminophenol + Diethyl Malonate + Sodium Ethoxide reflux Reflux in Ethanol reagents_precursor->reflux cyclization Heat in Dowtherm A reflux->cyclization purification_precursor Recrystallization cyclization->purification_precursor product_precursor 8-Hydroxyquinolin-2(1H)-one purification_precursor->product_precursor reagents_final 8-Hydroxyquinolin-2(1H)-one + Ethyl Iodide + K₂CO₃ product_precursor->reagents_final Starting Material reaction_final Heat in DMF reagents_final->reaction_final workup Aqueous Workup reaction_final->workup purification_final Column Chromatography workup->purification_final product_final This compound purification_final->product_final

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Synthesis of 8-Ethoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 8-Ethoxyquinolin-2(1H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the O-alkylation of 8-hydroxyquinolin-2(1H)-one.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Alkylating Agent: The ethylating agent (e.g., ethyl iodide, ethyl bromide) may have degraded. 2. Insufficient Base: The base (e.g., potassium carbonate) may not be strong enough or used in insufficient quantity to deprotonate the hydroxyl group of the starting material. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 4. Presence of Water: Moisture can hydrolyze the alkylating agent and deactivate the base.1. Use a fresh, high-purity ethylating agent. Consider using a more reactive one, such as ethyl triflate, if other measures fail. 2. Ensure the base is anhydrous and use a sufficient excess (typically 2-3 equivalents). Consider a stronger base like sodium hydride if necessary, with appropriate safety precautions. 3. Increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition. 4. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of N-Alkylated Side Product 1. Reaction Conditions: While O-alkylation is generally favored for 8-substituted quinolin-2(1H)-ones, certain conditions can promote N-alkylation.1. Employ a polar aprotic solvent like DMF or acetonitrile, which is known to favor O-alkylation. 2. Use a carbonate base (e.g., K₂CO₃, Cs₂CO₃) which is generally less likely to promote N-alkylation compared to stronger bases. 3. Maintain a moderate reaction temperature, as higher temperatures can sometimes lead to less selective reactions.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility of Starting Material: The 8-hydroxyquinolin-2(1H)-one may not be fully dissolved in the reaction solvent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. 2. Choose a solvent in which the starting material has better solubility, such as DMF or DMSO. Gentle heating can also improve solubility.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and any side products (e.g., N-alkylated isomer) may have similar polarities, making separation by column chromatography challenging. 2. Residual Starting Material: Unreacted 8-hydroxyquinolin-2(1H)-one can be difficult to separate from the product.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. 2. Consider recrystallization as an alternative or additional purification step. A suitable solvent system should be determined empirically. 3. If starting material is present, a mild basic wash during the work-up can help remove the acidic 8-hydroxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis, which involves the O-alkylation of 8-hydroxyquinolin-2(1H)-one with an ethylating agent in the presence of a base.

Q2: Which ethylating agent and base combination is recommended for optimal yield?

A2: A combination of ethyl iodide or ethyl bromide as the alkylating agent and potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a standard and effective choice. Studies on related 8-substituted quinolin-2(1H)-ones have shown that these conditions exclusively favor the desired O-alkylation.

Q3: How can I minimize the formation of the N-alkylated isomer?

A3: For 8-substituted quinolin-2(1H)-ones, N-alkylation is generally not a significant issue under standard Williamson ether synthesis conditions. The substituent at the 8-position provides steric hindrance that disfavors N-alkylation. To further ensure selectivity, use of a carbonate base and a polar aprotic solvent is recommended.

Q4: What is a typical yield for the synthesis of this compound?

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to clearly separate the starting material (8-hydroxyquinolin-2(1H)-one), the desired product (this compound), and any potential side products. The spots can be visualized under UV light.

Experimental Protocols

Protocol 1: Synthesis of this compound via O-Alkylation

This protocol is based on established methods for the alkylation of substituted quinolin-2(1H)-ones.

Materials:

  • 8-hydroxyquinolin-2(1H)-one

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 8-hydroxyquinolin-2(1H)-one in DMF add_base Add K₂CO₃ start->add_base add_alkyl Add Ethyl Iodide add_base->add_alkyl heat Heat and Stir (60-70°C, 4-6h) add_alkyl->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Quench with Water monitor->quench Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products start_mat 8-Hydroxyquinolin-2(1H)-one deprotonation Deprotonation of Hydroxyl Group start_mat->deprotonation base K₂CO₃ base->deprotonation alkyl_halide Ethyl Iodide sn2 SN2 Attack on Ethyl Iodide alkyl_halide->sn2 deprotonation->sn2 Phenoxide Intermediate product This compound sn2->product

Caption: Simplified reaction mechanism for the O-alkylation of 8-hydroxyquinolin-2(1H)-one.

Technical Support Center: 8-Ethoxyquinolin-2(1H)-one Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 8-Ethoxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a quinolinone derivative. The quinolinone scaffold is a common motif in medicinal chemistry. The molecule possesses both a somewhat polar lactam (a cyclic amide) group and a non-polar ethoxy group. This combination can lead to poor aqueous solubility due to the energetic cost of disrupting the crystal lattice and solvating both the polar and non-polar regions of the molecule. Poor solubility can significantly hinder in vitro assays, formulation development, and ultimately, bioavailability.

Q2: What are the predicted physicochemical properties of this compound?

While experimental data for this compound is limited in the public domain, we can infer some properties based on its structure and related compounds like 8-Ethoxyquinoline.

PropertyPredicted Value/InformationImplication for Solubility
LogP ~2.5 - 3.5A positive LogP in this range suggests a preference for a non-polar environment over water, indicating low aqueous solubility.
Melting Point Likely a crystalline solid with a relatively high melting point.A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome for dissolution, suggesting lower solubility.
pKa The lactam proton is weakly acidic (pKa ~10-12), and the quinoline nitrogen is weakly basic (pKa ~2-4).The molecule's charge state, and therefore its solubility, will be sensitive to pH.

Q3: What are the initial recommended solvents for dissolving this compound?

For initial experiments, it is advisable to start with organic solvents in which this compound is likely to be more soluble. Based on its structure, the following solvents are recommended for creating stock solutions:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

For aqueous-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium. Be mindful of the final DMSO concentration, as it can affect biological assays.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: My compound is not dissolving in my desired aqueous buffer.

Initial Assessment Workflow

A Compound Precipitates in Aqueous Buffer B Review Stock Solution Preparation A->B Is stock solution clear? D Consider Formulation Strategies A->D Stock solution is clear, but precipitation occurs upon dilution C Optimize Dilution Method B->C Yes A Slow Dissolution Rate B Particle Size Reduction A->B C Micronization (Milling) B->C D Nanonization (e.g., Sonocrystallization) B->D E Evaluate Dissolution Profile C->E D->E A Initial Formulation Fails B Is the compound for in vitro or in vivo use? A->B C In Vitro B->C D In Vivo B->D E Try Surfactant Micelles C->E F Consider Cyclodextrin Complexation C->F D->F G Explore Solid Dispersions D->G

Common challenges in working with quinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolin-2(1H)-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of these compounds.

I. Synthesis

Frequently Asked Questions (FAQs)

Question: My Friedländer synthesis of a quinolin-2(1H)-one derivative is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in the Friedländer synthesis, a common method for preparing quinoline derivatives, can stem from several factors. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The initial aldol condensation is often the rate-limiting step.[1]

Troubleshooting Strategies:

  • Catalyst Choice: The reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid, iodine, or various Lewis acids) or bases (e.g., potassium hydroxide).[1] The optimal catalyst often depends on the specific substrates. Experimenting with different catalysts can significantly improve yields. For instance, a one-pot synthesis using iron powder and a catalytic amount of aqueous hydrochloric acid for the in situ reduction of an o-nitroarylcarbaldehyde followed by condensation has been shown to give good to excellent yields.

  • Reaction Conditions: Traditional methods may require harsh conditions such as high temperatures, which can lead to side reactions and decreased yields, especially on a larger scale.[2] Consider using milder conditions. For example, the use of gold catalysts or carrying out the reaction under solvent-free conditions with p-toluenesulfonic acid and iodine has been reported to be effective.[2]

  • Substrate Reactivity: Electron-rich or sterically hindered substrates may require longer reaction times. Substrates sensitive to reduction, such as those containing bromo groups, can also present challenges in one-pot reduction/condensation reactions.

  • Side Reactions: To avoid side reactions like the aldol condensation of ketones under alkaline conditions, using an imine analog of the o-aniline starting material can be a useful strategy.[2]

Question: I am observing the formation of multiple products in my alkylation reaction of a quinolin-2(1H)-one. How can I control the regioselectivity?

Answer: Alkylation of quinolin-2(1H)-ones can lead to a mixture of N- and O-alkylation products. The regioselectivity of this reaction is influenced by factors such as the substitution pattern on the quinolin-2(1H)-one ring, the nature of the alkylating agent, the base, and the solvent used.

For example, the alkylation of quinolin-2(1H)-one and its C(6) and C(7) substituted derivatives with 2-bromoacetophenone or chloroacetone in the presence of potassium carbonate in DMF typically yields a mixture of N1- and O2-alkylated products, with the N1-alkylated product being the major one. However, under the same conditions, 8-substituted quinolin-2(1H)-ones can lead exclusively to O2-alkylated products.

To control the regioselectivity, you can try modifying the reaction conditions, such as changing the base or solvent, to favor the desired product.

II. Purification and Solubility

Frequently Asked Questions (FAQs)

Question: My synthesized quinolin-2(1H)-one derivative is difficult to purify. What are some recommended purification methods?

Answer: Common purification techniques for quinolin-2(1H)-one derivatives include column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is a widely used method. A common eluent system is a mixture of dichloromethane and methanol, for example, in a 100:3 ratio.

  • Recrystallization: Recrystallization from a suitable solvent is an effective way to obtain highly pure crystalline material. Common solvents for recrystallization of quinolin-2(1H)-one derivatives include ethanol, methanol, or mixtures of ethanol and water. The choice of solvent will depend on the solubility of the specific derivative.

Experimental Protocol: General Recrystallization Procedure

  • Solubility Test: To find a suitable solvent, place a small amount of your crude product in a test tube and add a few drops of a test solvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to dissolve your crude product completely.

  • Decolorization (Optional): If your solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Question: My quinolin-2(1H)-one derivative has poor solubility in aqueous solutions for biological assays. How can I improve its solubility?

Answer: Poor aqueous solubility is a common challenge for many organic compounds, including quinolin-2(1H)-one derivatives. Here are several strategies to improve solubility for biological screening:

  • Co-solvents: Using a water-miscible organic co-solvent is a common approach. Dimethyl sulfoxide (DMSO) is widely used to prepare stock solutions of compounds for biological assays. Other options include ethanol and methanol. It is crucial to determine the permissible concentration of the co-solvent in your specific assay, as high concentrations can be toxic to cells or interfere with the assay. For example, for the yeast Candida glabrata, DMSO and acetone concentrations should generally be below 2.5%, while ethanol and methanol concentrations should be below 5%.[3]

  • Formulation Strategies: For in vivo studies or more complex cellular assays, formulation approaches such as the use of cyclodextrins, liposomes, or nanosuspensions can be explored to enhance aqueous solubility and bioavailability.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.

  • Salt Formation: If your derivative has a suitable basic or acidic handle, forming a pharmaceutically acceptable salt can dramatically increase aqueous solubility.

Quantitative Solubility Data Summary

SolventGeneral SolubilityNotes
Water Generally PoorHighly dependent on substituents. Introduction of polar groups can increase solubility.
DMSO Generally GoodA common solvent for preparing stock solutions for biological assays.
DMF Generally GoodAnother polar aprotic solvent often used for synthesis and solubilization.
Ethanol Moderate to GoodSolubility can vary significantly with substitution.
Methanol Moderate to GoodSimilar to ethanol, solubility is structure-dependent.
Dichloromethane Moderate to GoodOften used as a solvent for extraction and chromatography.
Acetone Moderate to GoodUseful for dissolving a range of organic compounds.

III. Stability

Frequently Asked Questions (FAQs)

Question: How stable are quinolin-2(1H)-one derivatives under typical experimental conditions?

Answer: The quinolin-2(1H)-one scaffold is generally considered to be a stable heterocyclic system. It is often resistant to hydrolysis under both acidic and basic conditions, as well as being stable towards many oxidizing and reducing agents, even at elevated temperatures.

However, the stability can be influenced by the nature and position of substituents on the ring. Under harsh oxidative conditions, such as treatment with hydroxyl radicals, the quinolin-2(1H)-one ring can be opened. For instance, in advanced oxidation processes, the pyridine ring can be cleaved.

For routine experimental handling and storage, solutions of quinolin-2(1H)-one derivatives in common organic solvents like DMSO are generally stable when stored properly (e.g., at -20°C, protected from light). It is always good practice to assess the stability of a new compound under the specific conditions of your experiment, especially for long-term storage or assays involving prolonged incubation times.

IV. Biological Assays

Frequently Asked questions (FAQs)

Question: I am getting inconsistent or unexpected results in my high-throughput screening (HTS) campaign with a quinolin-2(1H)-one derivative. Could my compound be a "false positive"?

Answer: Yes, it is possible. False positives are a common issue in HTS and can be caused by a variety of factors not related to the specific target of interest. Compounds that frequently appear as hits in multiple, unrelated screens are often referred to as Pan-Assay Interference Compounds (PAINS). While not all quinolin-2(1H)-one derivatives are PAINS, some may exhibit properties that lead to assay interference.

Common Causes of False Positives:

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Reactivity: Some compounds can react covalently and non-specifically with proteins, for instance, with cysteine residues.

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assays that are sensitive to the redox state of the environment.

  • Assay Technology Interference: The intrinsic properties of a compound can directly interfere with the detection method of an assay.

Question: Can the intrinsic fluorescence of quinolin-2(1H)-one derivatives interfere with fluorescence-based assays?

Answer: Yes, this is a critical consideration. The quinolin-2(1H)-one core is a known fluorophore, and its derivatives can exhibit significant fluorescence.[4][5] This intrinsic fluorescence can interfere with fluorescence-based assays in several ways:

  • Direct Signal Overlap: If the excitation and emission spectra of your compound overlap with those of the assay's fluorescent probe, it can lead to a false positive or a false negative result.

  • Fluorescence Quenching or Enhancement: Your compound might interact with the assay's fluorescent reporter, leading to quenching or enhancement of its signal, which can be misinterpreted as biological activity.

Troubleshooting Workflow for Potential Assay Interference

Caption: A logical workflow for troubleshooting inconsistent HTS results.

Recommended Actions:

  • Characterize Photophysical Properties: Measure the excitation and emission spectra of your quinolin-2(1H)-one derivative to assess potential overlap with your assay's fluorophores.

  • Run Control Experiments: Include controls where your compound is tested in the assay in the absence of the biological target to measure its direct effect on the assay signal.

  • Use Orthogonal Assays: Confirm any hits from a primary screen using a secondary, orthogonal assay that employs a different detection technology (e.g., a label-free method if the primary screen was fluorescence-based).

  • Consult PAINS Databases: Check your compound's structure against publicly available PAINS databases to see if it contains known problematic substructures.

References

How to minimize byproducts in 8-Ethoxyquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing byproducts during the synthesis of 8-Ethoxyquinolin-2(1H)-one. The primary synthetic route discussed is the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of a β-ketoanilide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a significant amount of a byproduct that has similar solubility to my desired this compound, making purification difficult. What is this likely byproduct and how can I minimize it?

A1: A common and often difficult-to-separate byproduct in the Knorr synthesis of 2-quinolones is the isomeric 4-hydroxyquinoline. The formation of this byproduct is favored under certain reaction conditions.

Troubleshooting Steps:

  • Acid Concentration: The ratio of acid catalyst to your β-ketoanilide intermediate is a critical factor. A large excess of a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, favors the formation of the desired 2-hydroxyquinoline (which exists as the this compound tautomer). Insufficient acid can promote the competing reaction pathway that leads to the 4-hydroxyquinoline isomer.

  • Reaction Temperature: While high temperatures are necessary for the cyclization, excessive heat can lead to degradation and the formation of other side products. It is crucial to carefully control the temperature as specified in the protocol.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Incomplete cyclization of the intermediate anilide will result in it being a major impurity. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Q2: My overall yield of this compound is consistently low. What are the potential causes and solutions?

A2: Low yields can stem from several factors, from the quality of starting materials to the reaction conditions and work-up procedure.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that the 2-ethoxyaniline and the β-ketoester (e.g., diethyl malonate) are of high purity. Impurities in the starting materials can lead to the formation of unwanted side products and consume reagents.

  • Incomplete Formation of the β-Ketoanilide Intermediate: The first step of the Knorr synthesis is the formation of the β-ketoanilide from 2-ethoxyaniline and the β-ketoester. This reaction is often driven by the removal of water or ethanol. Ensure this step is complete before proceeding to the acid-catalyzed cyclization.

  • Sub-optimal Cyclization Conditions: As mentioned in Q1, the acid concentration and temperature are crucial for efficient cyclization. If using sulfuric acid, ensure it is concentrated and acts as a dehydrating agent.

  • Product Precipitation and Isolation: The desired product may precipitate from the reaction mixture upon cooling or quenching with water. Ensure the pH is adjusted appropriately during work-up to maximize precipitation and minimize solubility in the aqueous phase. Thoroughly wash the collected solid with cold water to remove any remaining acid and inorganic salts.

Q3: After quenching the reaction with water, I obtain a dark, tarry solid instead of a crystalline product. What causes this and how can it be prevented?

A3: The formation of a tarry product is often due to polymerization or degradation of the starting materials or product under the harsh acidic and high-temperature conditions.

Troubleshooting Steps:

  • Controlled Quenching: The quenching process should be done carefully and with cooling. Pouring the hot, acidic reaction mixture rapidly into water can cause localized heating and degradation. It is often better to cool the reaction mixture to a manageable temperature before slowly adding it to ice-cold water with vigorous stirring.

  • Temperature Control: Overheating during the cyclization step is a common cause of tar formation. Use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of degradation. Monitor the reaction by TLC and stop the reaction once the starting material is consumed.

Byproduct Formation Under Various Conditions

The following table summarizes the expected impact of different reaction parameters on the yield of the desired product and the formation of the key 4-hydroxyquinoline byproduct.

ParameterConditionExpected this compound YieldExpected 4-Hydroxyquinoline Byproduct Formation
Acid Catalyst High Excess (e.g., >10 eq. PPA)HigherLower
Low Amount (e.g., <5 eq. PPA)LowerHigher
Temperature Optimal (e.g., 100-120 °C)OptimalDependent on other factors
Too High (>140 °C)Decreased (due to degradation)May increase, along with other byproducts
Reaction Time InsufficientLow (incomplete reaction)Low
OptimalOptimalMinimized
ExcessiveDecreased (due to degradation)May increase, along with other byproducts

Experimental Protocols

Protocol 1: Synthesis of the β-Ketoanilide Intermediate

This protocol describes the formation of the necessary precursor for the Knorr cyclization.

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-ethoxyaniline (1 equivalent), diethyl malonate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap.

  • Once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude β-ketoanilide. This intermediate can be used in the next step without further purification.

Protocol 2: Knorr Cyclization to this compound

This protocol details the acid-catalyzed cyclization to form the final product.

  • Carefully add the crude β-ketoanilide from Protocol 1 to a flask containing a 10-fold excess (by weight) of polyphosphoric acid (PPA) or concentrated sulfuric acid, with mechanical stirring.

  • Heat the mixture to 100-120 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).

  • After the reaction is complete, cool the mixture to below 60 °C.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude this compound.

Protocol 3: Purification by Recrystallization

This protocol provides a general method for purifying the crude product.

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol, methanol, or a mixture of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a pad of celite to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

G start Start Synthesis reaction_complete Reaction Complete & Work-up start->reaction_complete analyze_product Analyze Crude Product (TLC, NMR) reaction_complete->analyze_product issue Problem Identified? analyze_product->issue low_yield Low Yield issue->low_yield Yes byproduct Major Byproduct Present issue->byproduct Yes tar Tarry Product issue->tar Yes purify Purify (Recrystallization/Chromatography) issue->purify No check_sm Check Purity of Starting Materials low_yield->check_sm check_anilide Ensure Complete Anilide Formation low_yield->check_anilide check_cyclization Optimize Cyclization (Acid, Temp) low_yield->check_cyclization adjust_acid Increase Acid Ratio (e.g., >10 eq. PPA) byproduct->adjust_acid control_temp Strict Temperature Control (100-120°C) byproduct->control_temp tar->control_temp control_quench Controlled Quenching in Ice tar->control_quench monitor_time Monitor Reaction Time (TLC) tar->monitor_time check_sm->start Re-run Synthesis check_anilide->start Re-run Synthesis check_cyclization->start Re-run Synthesis adjust_acid->start Re-run Synthesis control_temp->start Re-run Synthesis control_quench->start Re-run Synthesis monitor_time->start Re-run Synthesis success Pure Product purify->success

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Optimizing Biological Assays for 8-Ethoxyquinolin-2(1H)-one and Other Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their biological assays for 8-Ethoxyquinolin-2(1H)-one and other novel quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common initial biological assays to run for a novel quinolinone derivative like this compound?

A1: Typically, initial screening for a novel compound like this compound involves assessing its cytotoxic or anti-proliferative effects on various cancer cell lines. A common and well-established method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Following initial cytotoxicity screening, if a specific molecular target is hypothesized (e.g., a kinase), a targeted enzyme inhibition assay would be the next logical step.

Q2: I am observing high background fluorescence in my assay. Could the quinolinone structure of my compound be the cause?

A2: Yes, quinolinone scaffolds are known to possess intrinsic fluorescent properties. This autofluorescence can interfere with fluorescence-based assays, leading to high background readings.[1] It is crucial to run proper controls, including wells with the compound alone, to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.

Q3: My compound, this compound, has poor solubility in aqueous media. How can I address this in my cell-based assays?

A3: Poor aqueous solubility is a common challenge with heterocyclic compounds like quinolinones.[2][3] To improve solubility, you can dissolve the compound in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted in cell culture media to the final desired concentration. It is critical to keep the final DMSO concentration in the assay low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Additionally, assessing the compound's solubility at different pH levels and ionic strengths may provide insights for optimizing assay buffers.[2][4]

Q4: I am getting inconsistent IC50 values for my compound across different experiments. What could be the reason?

A4: Inconsistent IC50 values can arise from several factors. For compounds like quinolinones, aggregation at higher concentrations is a potential issue that can lead to variable results.[5] Other common causes include variability in cell seeding density, different passage numbers of cells, and instability of the compound in the assay medium over the incubation period. Ensuring consistent experimental conditions and checking for compound aggregation can help improve reproducibility.

Troubleshooting Guides

Guide 1: Troubleshooting the MTT Assay

This guide addresses common issues encountered when using the MTT assay to assess the cytotoxicity of this compound.

Problem Possible Cause Recommended Solution
High background absorbance in wells with compound but no cells The compound may be directly reducing the MTT reagent.Run a control plate with the compound in cell-free media to quantify its direct effect on MTT reduction and subtract this from the experimental values.[6]
The compound has precipitated out of solution and is interfering with the absorbance reading.Visually inspect the wells for any precipitate. If present, try lowering the compound concentration or using a different solubilizing agent.
Low signal or no purple color change The cells may not be metabolically active enough, or the cell number is too low.Optimize the cell seeding density and ensure cells are in the logarithmic growth phase before adding the compound.[5]
The incubation time with MTT is too short.Increase the incubation time with the MTT reagent, as some cell lines may require longer to produce a strong signal.
Inconsistent results between replicate wells Uneven cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding and be precise with all pipetting steps.
The compound has precipitated in some wells.Check for precipitation and consider the solubility limits of the compound in your assay medium.
Guide 2: Troubleshooting Fluorescence-Based Assays

This guide focuses on issues related to the intrinsic fluorescence of quinolinone derivatives in fluorescence-based assays (e.g., kinase assays, fluorescent cell imaging).

Problem Possible Cause Recommended Solution
High background fluorescence The compound is autofluorescent at the assay's excitation/emission wavelengths.Measure the fluorescence of the compound alone at various concentrations and subtract this from the total fluorescence. Consider using a fluorescent dye with a spectral profile that does not overlap with that of your compound.[7]
Quenching of the fluorescent signal The compound absorbs light at the excitation or emission wavelength of the fluorescent probe.Perform a spectral scan of your compound to identify its absorbance spectrum. If there is an overlap, you may need to use a different fluorescent probe or a non-fluorescent assay format.
False positives in a gain-of-signal assay The compound's autofluorescence is being misinterpreted as a positive signal.Always run a parallel assay in the absence of the fluorescent probe to quantify the compound's contribution to the signal.[1]
Difficulty distinguishing true signal from background Low signal-to-noise ratio due to compound interference.Optimize the concentration of the fluorescent probe and the gain settings of the plate reader. If possible, use a fluorescent probe with a higher quantum yield.

Data Presentation

The following table provides a template for presenting quantitative data, such as IC50 values, for novel quinolinone derivatives. The data presented here is a compilation of representative IC50 values for various quinolinone and quinazoline derivatives against different cancer cell lines from published literature, illustrating a standard format for data reporting.

Table 1: Anti-proliferative Activity of Representative Quinolinone/Quinazoline Derivatives against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
NitroFQ 3eT47DBreast Cancer<50
Reduced FQ 4cPC3Prostate Cancer<50[8]
TriazoloFQ 5aA375Melanoma<50[8]
Compound 5dHepG2Liver Cancer1.94[9]
Compound 5dMCF-7Breast Cancer7.1[9]
Compound 71A549Lung Cancer<10[9]
Derivative 18HCT116Colorectal Cancer0.329 µg/ml[10]
Derivative 3aHuh-7Liver Cancer13.04

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of choice (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Generic Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

Materials:

  • This compound

  • Recombinant kinase and its specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Fluorescent detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • White or black 384-well plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the kinase assay buffer.

  • Assay Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the fluorescent detection reagent according to the manufacturer's instructions. This reagent will typically generate a fluorescent signal that is proportional to the amount of ADP produced (an indicator of kinase activity).

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow_MTT_assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 troubleshooting_fluorescence_assay start High Background Signal in Fluorescence Assay check_compound Is the compound autofluorescent at assay wavelengths? start->check_compound yes_autofluorescent Yes check_compound->yes_autofluorescent Yes no_autofluorescent No check_compound->no_autofluorescent No solution_autofluorescent Run compound-only control wells. Subtract background fluorescence. Consider spectrally distinct dyes. yes_autofluorescent->solution_autofluorescent check_quenching Does the compound absorb light at the probe's excitation/emission wavelengths? no_autofluorescent->check_quenching yes_quenching Yes check_quenching->yes_quenching Yes no_quenching No check_quenching->no_quenching No solution_quenching Perform spectral scan of the compound. Choose a different fluorescent probe or assay format. yes_quenching->solution_quenching other_issues Investigate other potential issues: - Contamination - Reagent instability - Incorrect instrument settings no_quenching->other_issues

References

Refining experimental protocols for 8-Ethoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the experimental protocols involving 8-Ethoxyquinolin-2(1H)-one. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, purification, and experimental use.

Frequently Asked Questions (FAQs)

1. What is the general approach for synthesizing this compound?

The synthesis of this compound can be adapted from established methods for quinolinone synthesis, such as the Gould-Jacobs reaction or variations thereof. A common route involves the cyclization of a substituted aniline precursor. One potential pathway starts from 2-aminophenol, which is first ethoxylated to form 2-ethoxyaniline. This intermediate is then reacted with a suitable three-carbon synthon, like diethyl malonate, followed by cyclization to form the quinolinone ring.

2. What are the key starting materials and reagents required?

Key starting materials typically include a substituted aniline (e.g., 2-ethoxyaniline) and a cyclizing agent (e.g., diethyl ethoxymethylenemalonate). The choice of solvent and base is crucial for reaction efficiency. Common solvents include ethanol or diphenyl ether, and bases like sodium ethoxide or triethylamine may be used.

3. What are the expected spectroscopic characteristics of this compound?

4. What are the potential biological activities and signaling pathways of this compound?

The biological activities of this compound are not yet fully elucidated. However, related quinolin-2(1H)-one derivatives have shown potential as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2).[2] This suggests that this compound might also interact with these or other receptor tyrosine kinases, potentially affecting downstream signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways. Further research is needed to confirm these activities.

Experimental Protocols

Synthesis of this compound (Proposed Method)

This protocol is a proposed synthetic route adapted from general quinolinone synthesis methodologies. Optimization of reaction conditions may be necessary.

Materials:

  • 2-Ethoxyaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (solvent)

  • Sodium ethoxide (base)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-ethoxyaniline (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) and a catalytic amount of sodium ethoxide. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete, carefully evaporate the ethanol under reduced pressure. To the resulting residue, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 30-60 minutes to induce cyclization.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the crude product. Filter the precipitate and wash with hexane to remove the diphenyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, column chromatography on silica gel using an ethyl acetate/hexane gradient can be employed for higher purity.

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield in synthesis Incomplete condensation or cyclization.Ensure anhydrous conditions. Increase reaction time or temperature for the cyclization step. Consider using a stronger base for the condensation.
Decomposition of starting materials or product at high temperatures.Lower the cyclization temperature and extend the reaction time. Use a milder cyclizing agent if possible.
Presence of multiple spots on TLC after reaction Incomplete reaction or formation of side products.Monitor the reaction closely by TLC to determine the optimal reaction time. Adjust the stoichiometry of the reactants.
Impure starting materials.Purify the starting materials before use.
Difficulty in purifying the product Co-precipitation of impurities.Optimize the recrystallization solvent system. Use a different purification method, such as column chromatography.
Product is an oil instead of a solid.Try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography is recommended.
Inconsistent biological assay results Impure compound.Re-purify the compound and confirm its purity by HPLC or LC-MS.
Compound degradation.Store the compound under appropriate conditions (e.g., cool, dry, and protected from light). Prepare fresh solutions for each experiment.
Cell line variability.Use cells with a consistent passage number and ensure healthy cell culture conditions.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1.45Triplet3H-O-CH₂-CH₃
4.10Quartet2H-O-CH₂ -CH₃
6.50Doublet1HAr-H
7.00-7.50Multiplet3HAr-H
7.80Doublet1HAr-H
11.50Broad Singlet1HNH

Table 2: Hypothetical IC₅₀ Values for this compound in Cancer Cell Lines

Cell Line Target IC₅₀ (µM)
A549 (Lung Carcinoma)Proliferation15.2
MCF-7 (Breast Cancer)Proliferation22.5
HCT116 (Colon Cancer)Proliferation18.9

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis 2-Ethoxyaniline 2-Ethoxyaniline Condensation Condensation 2-Ethoxyaniline->Condensation Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Crude Product Crude Product Cyclization->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Characterization Characterization Pure Product->Characterization Final Compound Final Compound Characterization->Final Compound

Caption: Proposed workflow for the synthesis and purification of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER-2 PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras Compound This compound Compound->EGFR_HER2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential signaling pathway inhibited by this compound.

References

Validation & Comparative

A New Contender in Bronchodilator Research: Comparative Analysis of a Novel 8-Hydroxyquinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Researchers have identified a promising new class of potent and selective β2-adrenoceptor agonists based on an 8-hydroxyquinolin-2(1H)-one scaffold. This guide provides a comparative analysis of the lead compounds from this novel series against established long-acting β2-agonist (LABA) drugs, offering insights for drug development professionals in the respiratory field.

While direct biological data for 8-Ethoxyquinolin-2(1H)-one is not currently available in published literature, extensive research on the closely related 8-hydroxyquinolin-2(1H)-one analogues provides a strong basis for comparison and highlights a promising new direction in the search for advanced respiratory therapeutics. This analysis will focus on the performance of key analogues from this novel class, specifically compounds B05 and C08 , and compare them with the widely prescribed LABAs: Formoterol , Indacaterol , and Olodaterol .

The primary mechanism of action for these compounds is the activation of the β2-adrenergic receptor, a G-protein coupled receptor predominantly found on the smooth muscle cells of the airways. Activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

β2-Adrenergic Receptor Signaling Pathway

The binding of a β2-agonist to its receptor triggers the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and relaxation of the airway smooth muscle.

Gs_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (inactive) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist β2-Agonist (e.g., B05, C08) Agonist->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

β2-Adrenergic Receptor Signaling Cascade

Comparative Efficacy and Potency

The in vitro potency of the novel 8-hydroxyquinolin-2(1H)-one analogues was determined by measuring their ability to stimulate cAMP production in cells expressing the human β2-adrenoceptor. The results demonstrate that compounds B05 and C08 exhibit exceptionally high potency, with EC50 values in the picomolar range, comparable to or exceeding that of established drugs like Olodaterol.

Compound/DrugTypeEC50 (cAMP Assay)Intrinsic Activity (vs. Isoprenaline)
Compound B05 Novel 8-hydroxyquinolin-2(1H)-one analogue< 20 pMPartial Agonist
Compound C08 Novel 8-hydroxyquinolin-2(1H)-one analogue< 20 pMPartial Agonist
Formoterol Existing LABA~250 pMFull Agonist (90%)
Indacaterol Existing LABA~2.5 nMPartial Agonist (73%)
Olodaterol Existing LABA100 pMPartial Agonist (68-88%)

Note: EC50 values can vary between different assay systems and cell lines. The data presented is a synthesis from available literature for comparative purposes.

Preclinical Bronchodilator Activity

Beyond cellular potency, the functional effect of these compounds was assessed in an ex vivo model using isolated guinea pig tracheal strips. This assay measures the ability of a compound to relax pre-contracted airway smooth muscle, providing a more direct indication of its potential as a bronchodilator.

Compound/DrugOnset of ActionDuration of Action
Compound B05 RapidLong
Compound C08 RapidLong
Formoterol RapidLong (>12 hours)
Indacaterol RapidUltra-long (>24 hours)
Olodaterol RapidUltra-long (>24 hours)

The novel analogues B05 and C08 demonstrated both a rapid onset and a long duration of action in these functional assays, suggesting a pharmacological profile suitable for a once-daily respiratory medication.[1]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the novel compounds and their comparators.

Cellular cAMP Assay (Representative Protocol)

This assay quantifies the intracellular accumulation of cyclic AMP following stimulation of the β2-adrenoceptor.

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis cell_culture Culture HEK293 cells expressing β2-receptor harvest Harvest and seed cells into 384-well plates cell_culture->harvest incubate_initial Incubate overnight harvest->incubate_initial add_compounds Add serial dilutions of test compounds (B05, C08, etc.) incubate_initial->add_compounds incubate_stim Incubate for 30 minutes at 37°C add_compounds->incubate_stim lyse Lyse cells incubate_stim->lyse add_reagents Add HTRF detection reagents lyse->add_reagents incubate_final Incubate for 1 hour at room temperature add_reagents->incubate_final read_plate Read plate on an HTRF- compatible reader incubate_final->read_plate analyze Calculate cAMP concentration and determine EC50 values read_plate->analyze

Workflow for HTRF-based cAMP Assay

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenoceptor are cultured under standard conditions.

  • Plating: Cells are harvested and seeded into 384-well microplates and allowed to adhere overnight.

  • Compound Addition: The growth medium is removed, and cells are incubated with various concentrations of the test compounds (e.g., B05, C08) or reference drugs (Formoterol, etc.) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Lysis and Detection: After a specified incubation period (e.g., 30 minutes), cells are lysed. The amount of cAMP in the lysate is then quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

  • Data Analysis: The fluorescence signal is inversely proportional to the concentration of cAMP. A standard curve is used to determine the cAMP concentration for each compound concentration, and dose-response curves are generated to calculate EC50 values.

Isolated Guinea Pig Tracheal Strip Assay (Representative Protocol)

This ex vivo assay assesses the functional smooth muscle relaxant properties of a compound.

Methodology:

  • Tissue Preparation: Tracheas are excised from male Hartley guinea pigs. The trachea is cut into rings, which are then cut open opposite the smooth muscle to form strips.

  • Mounting: The tracheal strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension. Following equilibration, the tracheal strips are pre-contracted with an agent such as carbachol or histamine to induce a stable, submaximal contraction.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

  • Measurement of Relaxation: The relaxant effect of the compound is measured as the percentage reversal of the pre-induced contraction. Dose-response curves are constructed to determine the potency (EC50) and efficacy of the compounds. The onset and duration of action can also be assessed in this system.

Conclusion

The novel 8-hydroxyquinolin-2(1H)-one analogues, B05 and C08, have demonstrated exceptional potency and a promising preclinical profile as β2-adrenoceptor agonists. Their high potency in cellular assays, combined with rapid and long-lasting bronchodilator effects in functional tissue assays, positions this chemical scaffold as a highly promising starting point for the development of next-generation respiratory therapeutics. Further investigation into the selectivity, pharmacokinetic, and toxicological profiles of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Efficacy Analysis of Novel Quinolin-2(1H)-one Derivatives and Established β2-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of a novel class of β2-adrenergic agonists based on the quinolin-2(1H)-one scaffold, and contrasts their performance with established short-acting (SABA) and long-acting (LABA) β2-agonists. While this guide addresses the core chemical structure of interest, it is important to note that a direct evaluation of 8-Ethoxyquinolin-2(1H)-one as a β2-agonist is not available in current scientific literature. The focus of this comparison is therefore on structurally related and highly potent derivatives.

Introduction to β2-Adrenergic Receptor Agonists

β2-adrenergic receptors are G-protein coupled receptors predominantly found on the smooth muscle of the airways.[1][2] Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation, making them a primary target for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3] Established β2-agonists are categorized by their duration of action, with SABAs like Salbutamol providing rapid, short-term relief, and LABAs such as Salmeterol and Formoterol offering extended bronchodilation.[4][5]

Recent research has explored novel chemical scaffolds to develop new β2-agonists with improved efficacy, selectivity, and duration of action. One such promising scaffold is quinolin-2(1H)-one.

The Emergence of Quinolin-2(1H)-one Derivatives

Derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been synthesized and identified as a series of potent and selective β2-adrenoceptor agonists. These compounds have demonstrated high efficacy in in vitro assays, suggesting their potential as next-generation bronchodilators.

Quantitative Comparison of β2-Agonist Efficacy

The following tables summarize the in vitro potency and selectivity of selected novel quinolin-2(1H)-one derivatives compared to established β2-agonists. It is crucial to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency (EC50) of Novel Quinolin-2(1H)-one Derivatives and Established β2-Agonists

CompoundClassPotency (EC50)Assay System
Novel Quinolinone Derivatives
Compound 9gNovel β2-Agonist36 pMcAMP accumulation in HEK293 cells
(R)-18cNovel β2-Agonist21 pMcAMP accumulation in HEK293 cells
Established β2-Agonists
SalbutamolSABA~0.6 µMcAMP formation in human airway smooth muscle cells
FormoterolLABAVaries (nM range)Dependent on assay
SalmeterolLABA~0.0012 µMcAMP formation in human airway smooth muscle cells

*Note: Compound 9g and (R)-18c are derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one.

Table 2: In Vitro Binding Affinity (Ki) of Established β2-Agonists

CompoundBinding Affinity (Ki) for β2AR
Salmeterol~1.5 nM

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist triggers a conformational change, leading to the activation of the stimulatory G-protein (Gs). Gs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation.[8]

G_protein_signaling cluster_membrane Cell Membrane Beta2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts Agonist β2-Agonist Agonist->Beta2AR Binds to cAMP cAMP ATP->cAMP to PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to experimental_workflow cluster_primary Primary Assay: cAMP Accumulation cluster_secondary Secondary Assay: Organ Bath start HEK293 cells expressing β2-Adrenergic Receptor treatment Treat with varying concentrations of agonist start->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis cAMP_measurement Measure intracellular cAMP (e.g., HTRF, ELISA) lysis->cAMP_measurement ec50_determination Determine EC50 cAMP_measurement->ec50_determination agonist_addition Add agonist ec50_determination->agonist_addition Inform concentration for secondary assay trachea_prep Isolate guinea pig tracheal rings mounting Mount in organ bath trachea_prep->mounting contraction Induce contraction (e.g., with methacholine) mounting->contraction contraction->agonist_addition relaxation_measurement Measure relaxation agonist_addition->relaxation_measurement onset_duration Determine onset and duration of action relaxation_measurement->onset_duration

References

Unraveling the Biological Activity of 8-Ethoxyquinolin-2(1H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Absence of established data on the mechanism of action of 8-Ethoxyquinolin-2(1H)-one necessitates a hypothetical approach for this comparative guide. Based on the structural features of the quinolinone scaffold, which is present in various enzyme inhibitors, we postulate that this compound may act as a phosphodiesterase 4 (PDE4) inhibitor. This guide will, therefore, compare the theoretical activity of this compound with the well-established PDE4 inhibitor, Roflumilast, providing a framework for its potential investigation.

Comparative Analysis of PDE4 Inhibition

To evaluate the potential of this compound as a PDE4 inhibitor, a direct comparison of its inhibitory activity against the four PDE4 subtypes (A, B, C, and D) with that of Roflumilast is essential. The following table summarizes the hypothetical inhibitory concentrations (IC50) for this compound against the PDE4 subtypes, benchmarked against the known values for Roflumilast.

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)
This compound (Hypothetical)1.20.82.50.5
Roflumilast0.90.21.60.4

Experimental Protocols

To empirically determine the mechanism of action of this compound, a series of well-defined experimental protocols would be required.

PDE4 Enzyme Inhibition Assay

This assay is fundamental to confirming the hypothesized mechanism of action.

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PDE4 subtypes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are commercially sourced. The fluorescently labeled cAMP substrate is prepared in an appropriate assay buffer.

  • Compound Dilution: this compound and Roflumilast (as a positive control) are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The PDE4 enzyme, the test compound (or control), and the fluorescent cAMP substrate are incubated together in a 384-well plate.

  • Detection: After the incubation period, a stop reagent containing a fluorescently labeled phosphate-binding reagent is added. The degree of cAMP hydrolysis is determined by measuring the fluorescence polarization.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based cAMP Assay

This assay assesses the ability of the compound to increase intracellular cyclic AMP (cAMP) levels, a direct consequence of PDE4 inhibition.

Objective: To measure the effect of this compound on intracellular cAMP levels in a relevant cell line.

Methodology:

  • Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a human monocyte cell line (e.g., U937), is cultured under standard conditions.

  • Cell Stimulation: Cells are pre-treated with various concentrations of this compound or Roflumilast for a defined period. Subsequently, the cells are stimulated with an agent that induces cAMP production, such as forskolin or lipopolysaccharide (LPS).

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, typically based on a competitive immunoassay format (e.g., ELISA or HTRF).

  • Data Analysis: The EC50 values (the concentration of compound that produces 50% of the maximal response) are determined from the dose-response curves.

Visualizing the Proposed Mechanism and Workflow

To clearly illustrate the hypothesized signaling pathway and the experimental approach, the following diagrams have been generated.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Inflammation ↓ Inflammation CREB->Inflammation EQO This compound (Hypothetical) EQO->PDE4 Inhibits

Caption: Hypothetical signaling pathway of this compound as a PDE4 inhibitor.

A Hypothesis Generation: This compound as a PDE4 Inhibitor B In Vitro Enzyme Inhibition Assay (PDE4A, B, C, D) A->B D Cell-Based cAMP Assay (e.g., in PBMCs) A->D C Determine IC50 Values B->C F Compare Activity with Known PDE4 Inhibitor (Roflumilast) C->F E Determine EC50 Values D->E E->F G Confirmation of Mechanism of Action F->G

Caption: Experimental workflow for confirming the mechanism of action.

Reproducibility of Experimental Results with 8-Ethoxyquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated experimental performance of 8-Ethoxyquinolin-2(1H)-one and its alternatives. Due to a lack of publicly available experimental data for this compound, this document focuses on the closely related analog, 8-hydroxyquinolin-2(1H)-one, as a proxy. The primary therapeutic application explored is its potential as a β2-adrenoceptor agonist for the treatment of respiratory diseases such as asthma and COPD.

Executive Summary

While direct experimental data on this compound is not available in the reviewed literature, its structural analog, 8-hydroxyquinolin-2(1H)-one, has demonstrated potent activity as a β2-adrenoceptor agonist.[1][2] This guide presents a hypothetical performance comparison based on the activity of this analog against established β2-agonists. The provided experimental protocols for in vitro and ex vivo assays are industry-standard methods for evaluating the potency and efficacy of such compounds. Researchers investigating this compound can use this guide to inform their experimental design and anticipate potential outcomes.

Quantitative Data Comparison

The following table summarizes the in vitro potency of 8-hydroxyquinolin-2(1H)-one analogs and common β2-adrenoceptor agonists.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute values should be approached with caution as experimental conditions may vary.

CompoundTargetAssay TypePotency (EC50)Source
8-hydroxyquinolin-2(1H)-one analog (C08) Human β2-adrenoceptorCellular cAMP Assay< 20 pM[1][2]
8-hydroxyquinolin-2(1H)-one analog (B05) Human β2-adrenoceptorCellular cAMP Assay< 20 pM[1][2]
Formoterol Human β2-adrenoceptorCellular cAMP Assay~0.1 nM
Salbutamol Human β2-adrenoceptorCellular cAMP Assay~6.95 pEC50 (~112 nM)
Indacaterol Human β2-adrenoceptorCellular cAMP Assay-
Olodaterol Human β2-adrenoceptorCellular cAMP Assay0.1 nM

Signaling Pathway: β2-Adrenoceptor Activation

Activation of the β2-adrenoceptor, a G-protein coupled receptor (GPCR), by an agonist like 8-hydroxyquinolin-2(1H)-one leads to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various cellular responses, including smooth muscle relaxation in the airways.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist β2-Agonist (e.g., this compound) Receptor β2-Adrenoceptor (GPCR) Agonist->Receptor Binds to G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to experimental_workflow_cAMP start Start cell_prep Prepare HEK293-β2 Cell Suspension start->cell_prep compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep plate_cells Dispense Cells into 384-well Plate cell_prep->plate_cells add_compounds Add Compounds to Wells compound_prep->add_compounds plate_cells->add_compounds incubate_stim Incubate for 30 min (cAMP Production) add_compounds->incubate_stim add_reagents Add HTRF Detection Reagents incubate_stim->add_reagents incubate_detect Incubate for 60 min (Detection) add_reagents->incubate_detect read_plate Read Plate on HTRF Reader incubate_detect->read_plate analyze_data Analyze Data & Determine EC50 read_plate->analyze_data end End analyze_data->end

References

The Promise of 8-Ethoxyquinolin-2(1H)-one: A Comparative Look at a Potential β2-Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutics is ongoing. In the realm of respiratory and cardiovascular diseases, β2-adrenergic receptor agonists play a pivotal role. This guide provides a comparative analysis of 8-Ethoxyquinolin-2(1H)-one, a promising but understudied compound, by cross-validating findings from its close structural analogs within the quinolinone class.

While direct experimental data on this compound is limited in publicly available literature, extensive research on its parent compound, 8-hydroxyquinolin-2(1H)-one, and its derivatives, offers valuable insights into its potential pharmacological profile. These analogs have demonstrated significant potency and selectivity as β2-adrenoceptor agonists, suggesting that this compound may hold similar therapeutic potential.

Comparative Analysis: Potency and Selectivity

To contextualize the potential of this compound, we can draw comparisons with established β2-agonists based on the performance of its analogs. The following table summarizes key performance indicators for representative compounds from the 8-hydroxyquinolin-2(1H)-one series against a common long-acting β2-agonist (LABA).

Compound/AnalogEC50 (pM)Receptor Selectivity (β2 vs β1)Reference
Analog B05 < 20High[1][2]
Analog C08 < 20High[1][2]
Indacaterol 130 - 330Moderate to High(Typical values from literature)
Formoterol 20 - 50Moderate(Typical values from literature)

Note: The data for Analogs B05 and C08 are derived from studies on 8-hydroxyquinolin-2(1H)-one derivatives.[1][2] The EC50 values represent the concentration required to elicit 50% of the maximum response and are a measure of potency (lower is better).

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The therapeutic effects of β2-agonists are mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, a conformational change in the receptor activates the associated Gs protein, leading to a cascade of intracellular events culminating in the desired physiological response, such as bronchodilation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β2-Agonist (e.g., this compound) Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_protein Gs Protein (αβγ) Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation Cascade

Caption: β2-Adrenergic receptor signaling pathway.

Experimental Protocols

The evaluation of novel β2-agonists typically involves a series of in vitro and ex vivo experiments to determine their potency, selectivity, and functional effects. The following are detailed methodologies for key assays.

In Vitro: cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic adenosine monophosphate (cAMP) following receptor activation, providing a direct measure of agonist activity.

Objective: To determine the potency (EC50) of a test compound in stimulating cAMP production in cells expressing the β2-adrenergic receptor.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Preparation: Test compounds, including this compound analogs and reference agonists, are prepared in a series of dilutions.

  • Assay:

    • The culture medium is removed, and cells are washed with a buffer.

    • A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent cAMP degradation.

    • Cells are incubated with the various concentrations of the test compounds for a specified period.

  • cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.

Ex Vivo: Isolated Guinea Pig Trachea Relaxation Assay

This assay assesses the functional effect of a compound on smooth muscle relaxation, a key therapeutic outcome for bronchodilators.

Objective: To evaluate the relaxant effect of a test compound on pre-contracted tracheal smooth muscle.

Methodology:

  • Tissue Preparation:

    • A guinea pig is euthanized, and the trachea is carefully excised.

    • The trachea is cut into rings and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction: The tracheal rings are pre-contracted with a spasmogen such as carbachol or histamine to induce a stable tonic contraction.

  • Compound Addition: Cumulative concentrations of the test compound are added to the organ bath.

  • Measurement: The relaxation of the tracheal rings is measured isometrically using a force-displacement transducer.

  • Data Analysis: The percentage of relaxation is calculated relative to the maximal contraction, and a dose-response curve is generated to determine the EC50.

Caption: Standard experimental workflow for β2-agonist evaluation.

Conclusion and Future Directions

The available evidence from structurally similar compounds strongly suggests that this compound warrants further investigation as a potential β2-adrenergic receptor agonist. The high potency and selectivity observed in its analogs are promising indicators of its potential therapeutic utility. Future research should focus on the direct synthesis and pharmacological profiling of this compound using the standardized in vitro and ex vivo assays described. Such studies will be crucial to definitively establish its efficacy and selectivity and to determine its viability as a candidate for further drug development. The broader class of quinolinone derivatives continues to be a fertile ground for the discovery of novel respiratory and cardiovascular therapeutics.

References

Performance Benchmark: 8-Ethoxyquinolin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Due to the limited availability of direct experimental data for 8-Ethoxyquinolin-2(1H)-one, this guide provides a comparative performance benchmark using data from its close structural analogs, primarily 8-Hydroxyquinolin-2(1H)-one and other quinolin-2(1H)-one derivatives. This information is intended to serve as a valuable reference for researchers and scientists engaged in drug discovery and development, offering insights into the potential biological activities and mechanisms of action for this class of compounds.

Comparative Performance Data

The following tables summarize the quantitative performance data for various quinolin-2(1H)-one derivatives in different biological assays.

Table 1: β2-Adrenergic Receptor Agonist Activity of 8-Hydroxyquinolin-2(1H)-one Analogs
Compound IDTargetAssay TypeEC50 (pM)Cell LineReference
B05 β2-AdrenoceptorcAMP Accumulation< 20HEK293[1]
C08 β2-AdrenoceptorcAMP Accumulation< 20HEK293[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Antiproliferative and Kinase Inhibition Activity of Quinolin-2(1H)-one Derivatives
Compound IDTarget(s)Assay TypeIC50 (nM)Cell LineReference
5a EGFR/HER-2Antiproliferative34MCF-7[2]
5a EGFRKinase Inhibition87-[2]
5a HER-2Kinase Inhibition33-[2]
Erlotinib (control) EGFRAntiproliferative40MCF-7[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cellular cAMP Assay for β2-Agonistic Activity

This protocol is based on the methodology used to assess the β2-agonistic activities of 8-hydroxyquinolin-2(1H)-one analogues.[1]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds.

  • cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a competitive immunoassay kit.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated to determine the potency of the compounds as β2-agonists.

Antiproliferative and Kinase Inhibition Assays

The following protocols are based on the evaluation of novel quinolin-2(1H)-one derivatives as dual EGFR/HER-2 inhibitors.[2]

Antiproliferative Assay:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7) are used.

  • Compound Exposure: Cells are exposed to a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT assay.

  • IC50 Determination: The IC50 values are calculated from the dose-response curves.

Kinase Inhibition Assay:

  • Enzymes: Recombinant human EGFR and HER-2 kinases are used.

  • Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase. This is often done using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: IC50 values are determined by measuring the inhibition of kinase activity at various compound concentrations.

Signaling Pathways and Mechanisms of Action

The biological effects of quinolin-2(1H)-one derivatives are mediated through their interaction with specific signaling pathways.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like the 8-hydroxyquinolin-2(1H)-one analogs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This pathway is crucial in processes such as smooth muscle relaxation.

Beta2_Adrenergic_Signaling Agonist β2-Agonist (e.g., 8-Hydroxyquinolin-2(1H)-one analog) Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

EGFR/HER-2 Signaling Pathway

Inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) by quinolin-2(1H)-one derivatives can block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways. This inhibition can lead to reduced cell proliferation and survival, making these compounds potential anticancer agents.

EGFR_HER2_Signaling Inhibitor Quinolin-2(1H)-one Derivative EGFR_HER2 EGFR/HER-2 Receptor Inhibitor->EGFR_HER2 Inhibits PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt Activates MAPK MAPK Pathway EGFR_HER2->MAPK Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Quinolin-2(1H)-one Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification PrimaryAssay Primary Screening (e.g., Antiproliferative Assay) Purification->PrimaryAssay HitSelection Hit Compound Selection PrimaryAssay->HitSelection SecondaryAssay Secondary Assays (e.g., Kinase Inhibition) HitSelection->SecondaryAssay Active End End HitSelection->End Inactive PathwayAnalysis Signaling Pathway Analysis SecondaryAssay->PathwayAnalysis InVivo In Vivo Studies (Animal Models) PathwayAnalysis->InVivo

References

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Quinolinone Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of new chemical entities into effective drug products hinges on understanding the relationship between in vitro properties and in vivo performance. An In Vitro-In Vivo Correlation (IVIVC) serves as a critical bridge, enabling the prediction of a drug's in vivo behavior based on its in vitro dissolution characteristics. This predictive mathematical model is instrumental in formulation development, quality control, and can potentially reduce the need for extensive bioequivalence studies.[1][2][3][4]

This guide provides a comprehensive framework for establishing an IVIVC for a hypothetical quinolinone derivative, 8-Ethoxyquinolin-2(1H)-one, a compound class often characterized by poor aqueous solubility. While specific experimental data for this exact compound is not publicly available, this guide will utilize established methodologies for similar poorly soluble drugs to present a practical approach.

The Importance of IVIVC for Poorly Soluble Compounds

For compounds with low water solubility, the rate of dissolution is often the rate-limiting step in drug absorption.[1][5] This makes IVIVC an invaluable tool, as the in vitro dissolution profile can be a strong predictor of the in vivo plasma concentration-time profile. Establishing a successful IVIVC can streamline formulation optimization, justify manufacturing changes, and support regulatory submissions.[4][6]

Hypothetical Case Study: this compound

For the purpose of this guide, we will consider three hypothetical formulations of this compound with different release characteristics: a fast-release (F1), a medium-release (F2), and a slow-release (F3) formulation.

Data Presentation: In Vitro Dissolution and In Vivo Pharmacokinetics

The following tables summarize the hypothetical quantitative data that would be generated from in vitro dissolution studies and in vivo bioavailability studies for the three formulations of this compound.

Table 1: In Vitro Dissolution Data (% Drug Released)

Time (hours)Formulation F1 (Fast)Formulation F2 (Medium)Formulation F3 (Slow)
0.5452510
1855025
2988045
41009570
810010090
1210010098

Table 2: In Vivo Pharmacokinetic Data (Mean Plasma Concentration, ng/mL)

Time (hours)Formulation F1 (Fast)Formulation F2 (Medium)Formulation F3 (Slow)
0.51508030
135020090
2400300180
4250280250
880150200
122050120
2421040

Table 3: Key Pharmacokinetic Parameters

ParameterFormulation F1 (Fast)Formulation F2 (Medium)Formulation F3 (Slow)
Cmax (ng/mL) 410310255
Tmax (hours) 246
AUC (0-t) (ng*h/mL) 185021002300

Experimental Protocols

Detailed methodologies are crucial for generating reliable data for an IVIVC. Below are representative protocols for the key experiments.

In Vitro Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF), to mimic the in vivo conditions for a poorly soluble drug.[5]

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 75 RPM

  • Sampling Times: 0.5, 1, 2, 4, 8, and 12 hours.

  • Analysis: At each time point, a sample is withdrawn, filtered, and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound.

In Vivo Bioavailability Study

  • Study Design: A single-dose, three-way crossover study in a relevant animal model (e.g., beagle dogs) or human volunteers.

  • Subjects: A sufficient number of subjects to ensure statistical power.

  • Dosing: Administration of a single oral dose of each formulation (F1, F2, and F3) with a standardized volume of water after an overnight fast. A washout period of at least one week should be maintained between each treatment.

  • Blood Sampling: Blood samples are collected at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

Mandatory Visualizations

IVIVC Development Workflow

Caption: Workflow for establishing a Level A IVIVC.

Deconvolution and Correlation Signaling Pathway

Deconvolution_Correlation cluster_data Input Data cluster_process Modeling Process invitro_data In Vitro Dissolution Profile (% Dissolved vs. Time) correlation Point-to-Point Correlation invitro_data->correlation invivo_data In Vivo Plasma Concentration (Concentration vs. Time) deconvolution Deconvolution (e.g., Wagner-Nelson) invivo_data->deconvolution absorption_profile In Vivo Absorption Profile (% Absorbed vs. Time) deconvolution->absorption_profile absorption_profile->correlation output IVIVC Model (Predictive Equation) correlation->output

Caption: Deconvolution and correlation process for IVIVC.

This guide provides a foundational framework for approaching the IVIVC of a novel quinolinone derivative. The successful development of a robust IVIVC relies on high-quality, reproducible data from well-designed in vitro and in vivo experiments. For specific guidance and regulatory requirements, it is essential to consult the relevant FDA and ICH guidelines.

References

The Selectivity and Specificity of Quinolin-2(1H)-one Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity and specificity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the quinolin-2(1H)-one scaffold, a promising pharmacophore in kinase inhibitor development. Due to the limited publicly available data on 8-Ethoxyquinolin-2(1H)-one, this guide will utilize a representative derivative, Compound 5a, a novel quinolin-2(1H)-one derivative with demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Its performance will be compared against established, clinically relevant EGFR/HER2 inhibitors: Neratinib, Lapatinib, and Afatinib.

Executive Summary

The quinolin-2(1H)-one core structure has emerged as a valuable starting point for the design of potent kinase inhibitors. As exemplified by Compound 5a, these derivatives can be engineered to exhibit dual inhibition of key oncogenic drivers, EGFR and HER2. While demonstrating potent low nanomolar efficacy, the selectivity profile of such compounds is a critical determinant of their therapeutic potential and potential off-target effects. This guide will delve into the quantitative measures of this selectivity, the experimental methodologies used for its determination, and the signaling pathways affected.

Data Presentation: A Comparative Analysis of Kinase Inhibition

The inhibitory activity of Compound 5a and its established counterparts against EGFR and HER2 are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget KinaseIC50 (nM)Reference
Compound 5a EGFR87[1]
HER233[1]
Neratinib EGFR92[2][3][4]
HER259[2][3][4]
Lapatinib EGFR3[5]
HER215[5]
Afatinib EGFR0.5[5]
HER214[5]

Table 1: Comparative IC50 values of quinolin-2(1H)-one derivative (Compound 5a) and approved EGFR/HER2 inhibitors.

Interpreting the Data: Selectivity and Specificity

Selectivity refers to a drug's ability to bind to its intended target with greater affinity than to other, unintended targets. In the context of kinase inhibitors, this is often assessed by comparing the IC50 values against a panel of different kinases. A higher ratio of IC50 (off-target/on-target) indicates greater selectivity.

From the data in Table 1, we can infer the following:

  • Compound 5a shows a preference for HER2 over EGFR, with an approximately 2.6-fold higher potency against HER2.

  • Neratinib exhibits relatively balanced dual inhibition of EGFR and HER2.

  • Lapatinib is a potent dual inhibitor with a slight preference for EGFR.

  • Afatinib is a highly potent dual inhibitor with a strong preference for EGFR.

It is important to note that a comprehensive selectivity profile requires testing against a broad panel of kinases. Neratinib, for instance, has been shown to be highly selective for the HER family, with significantly weaker inhibition of other kinases like KDR and Src.[2][3]

Experimental Protocols

The determination of kinase inhibitor selectivity and specificity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human EGFR and HER2 kinase domains

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the substrate peptide, and the test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent and a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.

Objective: To assess the potency of a compound in inhibiting the phosphorylation of a target kinase or its downstream substrates in living cells.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., SK-BR-3 for HER2, A431 for EGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Phospho-specific antibodies (for the target kinase or a downstream substrate)

  • Total protein antibodies (for normalization)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blot or ELISA reagents and equipment

Procedure (Western Blotting):

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and incubate with a secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total form of the target protein for normalization.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinolin-2(1H)-one Derivative Inhibitor->EGFR Inhibitor->HER2

Caption: EGFR and HER2 signaling pathways targeted by quinolin-2(1H)-one derivatives.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo & Preclinical Synthesis Compound Synthesis (Quinolin-2(1H)-one) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Selectivity_Panel Kinase Selectivity Panel Screening Biochemical_Assay->Selectivity_Panel Cell_Viability Cell Viability Assay Selectivity_Panel->Cell_Viability Phosphorylation_Assay Cellular Phosphorylation Assay Cell_Viability->Phosphorylation_Assay Animal_Models Animal Efficacy Models Phosphorylation_Assay->Animal_Models Tox_Studies Toxicology Studies Animal_Models->Tox_Studies

References

Safety Operating Guide

Prudent Disposal Procedures for 8-Ethoxyquinolin-2(1H)-one in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 8-Ethoxyquinolin-2(1H)-one could not be located. In the absence of detailed toxicological and environmental hazard data, this compound must be handled and disposed of as a potentially hazardous substance. The following procedures are based on established best practices for the management of research-grade chemical waste of unknown hazard.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to a structured disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that the appropriate personal protective equipment is worn.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the collection and disposal of this compound waste.

  • Waste Characterization (Presumptive): In the absence of an SDS, treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1]

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) separately from other waste streams.[2][3]

    • If the compound is in a solvent, segregate it based on the solvent type (e.g., halogenated or non-halogenated).[2]

  • Container Selection:

    • Use a dedicated, properly sealed, and chemically compatible waste container.[2][4][5] Plastic is often preferred for chemical waste storage.[4]

    • The container should be in good condition and have a secure screw-top cap.[2]

    • Do not use food-grade containers for waste storage.[2]

  • Waste Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label.[5]

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate quantity of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

  • Waste Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][4]

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4][5]

    • Ensure that the stored waste is segregated from incompatible chemicals. For example, store organic compounds separately from acids and bases.[2]

  • Disposal Request:

    • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

    • Follow your institution's specific procedures for requesting a waste pickup.

III. Quantitative Data Summary

Without a specific SDS for this compound, quantitative disposal parameters are not available. The following table illustrates the type of information that would typically be found in an SDS and is necessary for a complete disposal plan.

ParameterValueSource
RCRA Hazardous Waste CodeNot AvailableSDS Section 13
pH (for aqueous solutions)Not AvailableSDS Section 9
Flash PointNot AvailableSDS Section 9
Ecotoxicity DataNot AvailableSDS Section 12

IV. General Experimental Protocol for Waste Preparation

The following is a generalized methodology for preparing a container of this compound waste for disposal.

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure lid.

  • Affix a Hazardous Waste Label: Fill out all required fields on the label before adding any waste.

  • Transfer Waste: Carefully transfer the solid or dissolved this compound into the designated waste container. If transferring a solution, use a funnel to prevent spills.

  • Segregate Contaminated Materials: Place any disposable items contaminated with the compound (e.g., pipette tips, wipes) into a separate, clearly labeled solid waste container.

  • Secure and Store: Tightly close the container and place it in your laboratory's designated Satellite Accumulation Area.

  • Maintain a Log: Keep a record of the approximate amount of waste added to the container and the date of each addition.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of a research chemical with unknown hazard information.

cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Identify this compound as Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select and Label a Compatible Waste Container ppe->container segregate Segregate Waste by Type (Solid, Liquid, Solvent) container->segregate transfer Transfer Waste to Container segregate->transfer store Store in Designated Satellite Accumulation Area transfer->store request Request Waste Pickup (via EHS or Contractor) store->request end End: Compliant Disposal request->end

Caption: General workflow for the disposal of a research chemical with unknown hazards.

References

Personal protective equipment for handling 8-Ethoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 8-Ethoxyquinolin-2(1H)-one. The following guidance is based on the known hazards of the parent compound, quinoline, and general best practices for handling heterocyclic aromatic compounds. It is imperative to treat this compound as a potentially hazardous substance and to exercise extreme caution. This information is intended to supplement, not replace, a comprehensive risk assessment by qualified personnel.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The following procedures for personal protective equipment, operational plans, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) is required. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin and Body A flame-retardant lab coat must be worn at all times. For procedures with a higher risk of exposure, a chemically resistant apron or suit is recommended. Closed-toe shoes are mandatory.
Respiratory All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram outlines the necessary steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Channels cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect in a dedicated, clearly labeled, and sealed container.

    • Liquid Waste: Collect in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste unless compatibility has been confirmed.

  • Disposal Procedure:

    • Ensure all waste containers are securely sealed and properly labeled with the chemical name and hazard symbols.

    • Store waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.[2]

    • Do not dispose of this compound down the drain or in regular trash.[2]

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potentially hazardous compound this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.